Propamocarb hydrochloride

Catalog No.
S562066
CAS No.
25606-41-1
M.F
C9H21ClN2O2
M. Wt
224.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propamocarb hydrochloride

CAS Number

25606-41-1

Product Name

Propamocarb hydrochloride

IUPAC Name

propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H

InChI Key

MKIMSXGUTQTKJU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Propamocarb Hydrochloride, Prevex(TM), Filex(TM), Previcur-N(TM), Banol turf fungicide(TM)

Canonical SMILES

CCCOC(=O)NCCC[NH+](C)C.[Cl-]

The exact mass of the compound Propamocarb hydrochloride is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of carbamate fungicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

propamocarb hydrochloride mode of action

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Properties & Application

For research and development purposes, key physicochemical and application data are essential. The following table consolidates this quantitative information.

Parameter Value / Range Details
Water Solubility (20°C) 1005 g/L [1] High solubility facilitates systemic movement.
Octanol-Water Partition Coefficient (log P) -1.4 [1] Indicates high hydrophilicity.
Molecular Formula C₉H₂₁ClN₂O₂ [1] [2] -
Common Formulation 722 g/L SL (Soluble Liquid) [2] -
Sample Application Rate (Foliar) 900 - 1500 mL/Ha [3] [2] For control of downy mildew in cucumbers.
Sample Application Rate (Soil) 5 - 8 mL/m² [3] [2] For seedbed irrigation against damping-off.
Safety Interval (PHI) 3-4 days [2] Example: Cucumber (3 days), Sweet Pepper (4 days).

Experimental & Research Insights

For scientists investigating propamocarb, understanding its systemic activity and research methodologies is crucial.

  • Systemic Activity and Uptake: Propamocarb is xylem-mobile and is absorbed rapidly by roots, stems, and leaves, translocating throughout the plant via the vascular system [4] [3] [5]. This makes it suitable for various application methods, including foliar spray, soil drench, and seed treatment [4] [2].
  • Molecular Research and Resistance: Its specific action against Oomycetes and unique FRAC Group 28 classification mean no cross-resistance with other fungicide classes [3]. However, to delay resistance, it is recommended to mix it with fungicides having different modes of action [3] [2].
  • Protocol Consideration: Gene Expression Analysis: One study investigated the molecular response to propamocarb stress in cucumbers. Researchers used high-throughput tag-sequencing (Tag-Seq) to analyze gene-expression profiles. They identified a dirigent protein gene, CsDIR16, whose expression was upregulated in response to propamocarb treatment in a low-residue cultivar. The study employed transgenic validation (overexpression and silencing of CsDIR16) to confirm its role in reducing propamocarb residues in plants [5]. This workflow is summarized below.

start Start: PM Treatment of Cucumber Plants step1 Sample Tissues (Fruits, Leaves, Stems) start->step1 step2 RNA Extraction & Tag-Seq Analysis step1->step2 step3 Identify Candidate Gene (CsDIR16) step2->step3 step4 Clone & Transform (Overexpression/Silencing) step3->step4 step5 Validate Function (Measure PM Residues) step4->step5

Experimental workflow for analyzing molecular response to propamocarb (PM)

References

propamocarb hydrolysis stability half-life

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the fundamental chemical and physical properties of propamocarb and its hydrochloride salt, which is the common form used in commercial formulations [1] [2].

Property Propamocarb (Free base) Propamocarb Hydrochloride (Salt)
Chemical Name Propyl [3-(dimethylamino)propyl]carbamate [2] Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride [1]
Molecular Formula C₉H₂₀N₂O₂ [1] [2] C₉H₂₁ClN₂O₂ [1]
CAS Registry No. 24579-73-5 [2] 25606-41-1 [1] [3]
State at Room Temp. Liquid [2] Colorless, hygroscopic crystalline solid [1]
Water Solubility - >900,000 mg/L (approx. 900 g/L) [1] [2] [3]
Vapour Pressure - ~0.73 mPa @ 20°C [2]
Octanol-Water Partition Coefficient (log P) 0.84 [2] -

Hydrolysis Stability and Half-Life (t₁/₂)

Hydrolysis stability data demonstrates that this compound is highly persistent in aqueous environments, with its stability heavily dependent on pH [1].

Environmental Condition Half-Life (t₁/₂) Notes
Strong Alkaline (pH 14) 5 days Calculated at 25°C [1]
Alkaline (pH 9) ~1,300 years Calculated value at 25°C [1]
Acidic (pH 5) ~13 million years Calculated value at 25°C [1]
Water/Sediment System 30 days (Avg.) Aerobic conditions [3]

This extreme stability is attributed to its chemical structure and pKa of 9.1-9.5, making it a strong base that resists nucleophilic attack by water molecules, especially in neutral and acidic conditions [1] [2]. The compound is also reported to be stable to heat and light [1].

Environmental and Plant Dissipation

In contrast to its aqueous stability, propamocarb degrades much more rapidly in dynamic environments like soil and on plant surfaces.

Environment / Matrix Half-Life (t₁/₂) Notes
Soil (Aerobic) 14 days (lab); 77 days (field avg.) Non-persistent to moderately persistent [2] [3]
Soil (Anaerobic) 92 days (field avg.) [3]
Plant Surfaces 4.8 - 9.2 days (RL₅₀ range) Varies by crop; RL₅₀ is the dissipation time for 50% of residue [2]

The following diagram illustrates the conceptual relationship between pH and the hydrolysis half-life of this compound, based on the calculated data.

pH5 Acidic Environment (pH 5) HalfLife_MillionYears Half-Life: ~13 Million Years pH5->HalfLife_MillionYears pH9 Alkaline Environment (pH 9) HalfLife_ThousandYears Half-Life: ~1,300 Years pH9->HalfLife_ThousandYears pH14 Strong Alkaline (pH 14) HalfLife_5Days Half-Life: 5 Days pH14->HalfLife_5Days

This compound stability increases dramatically as pH decreases.

Dissipation in Food Crops and Pre-Harvest Intervals

The half-life of this compound varies significantly between different food crops, which directly influences the established safe pre-harvest intervals (PHI) [4] [5].

Crop Experimental Half-Life (t₁/₂) Suggested Pre-Harvest Interval (PHI) Maximum Residue Limit (MRL)
Tomatoes 1.29 days [5] 4 days [5] 2 mg/kg (China); 4 mg/kg (EU) [6]
Potatoes 2.26 days [4] [5] 3 days [5] 0.3 mg/kg (China); 0.5 mg/kg (Codex) [4] [6]
Cucumber 9.05 days [5] 7 days [5] 5 mg/kg (China & EU) [6]

Experimental Protocols for Residue Analysis

For researchers determining propamocarb residues, the QuEChERS method is widely used for sample preparation due to its efficiency and reliability [4] [5].

A typical workflow for analyzing this compound in plant matrices is as follows:

A 1. Homogenize Sample (5 min in food processor) B 2. Extract (10g sample + 10mL 1% acidified MeCN + MgSO₄, NaCl, citrate salts) A->B C 3. Shake & Centrifuge (Vortex 2 min, centrifuge 10 min @ 5000 rpm) B->C D 4. Clean-up (d-SPE) (3mL supernatant + 75mg PSA + 500mg MgSO₄ Centrifuge 5 min @ 6000 rpm) C->D E 5. Filter & Analyze (0.2µm PTFE filter, HPLC-DAD analysis) D->E

Generalized QuEChERS workflow for this compound residue analysis.

Key Analytical Conditions (from literature):

  • Instrumentation: HPLC with Diode Array Detector (DAD) [4] [5].
  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm) [4].
  • Mobile Phase: Methanol/Water mixture (e.g., 70:30, v/v) [4].
  • Flow Rate: 0.8 mL/min [4].
  • Detection Wavelength: 260 nm [4].
  • Method Performance: Average recovery of ~88% with relative standard deviation (RSD) <7% [4].

Summary

This compound is characterized by extreme hydrolytic stability in water, especially at neutral to low pH, but exhibits much shorter, manageable half-lives in agricultural environments. This profile makes it a reliable and effective fungicide while requiring science-based pre-harvest intervals to ensure food safety.

References

propamocarb systemic absorption and translocation in plants

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Environmental Fate

The systemic activity of a pesticide is largely governed by its inherent physicochemical properties. The data below for Propamocarb helps explain its behavior in plant systems [1].

Property Value Implication for Systemic Activity
Water Solubility (at 20°C) 900,000 mg/L [1] High. Facilitates easy dissolution in the plant's apoplast and transport within the xylem.
Octanol-Water Partition Coefficient (Log P) 0.84 [1] Low. Indicates high hydrophilicity and low lipophilicity, favoring accumulation in aqueous plant compartments over waxy cuticles.
Vapour Pressure (at 20°C) 730 mPa [1] Moderate. Suggests potential for volatilization and vapor redistribution across plant surfaces.
Dissociation Constant (pKa) 9.5 [1] Strong base. The molecule will be predominantly cationic at physiological pHs, influencing its interaction with plant membranes and transporters.
Soil DT₅₀ (Laboratory) 14 days [1] Non-persistent. Indicates moderate degradation in soil, which is relevant for root uptake and soil drench applications.

Translocation and Redistribution in Plants

Propamocarb is a systemic fungicide, meaning it can be absorbed and moved within the plant. Its movement occurs through several key pathways, which are common to many systemic pesticides [2].

G cluster_redist Redistribution Pathways Application Application Absorption Absorption Inside Plant Tissue Inside Plant Tissue Absorption->Inside Plant Tissue Foliar/Soil Application Foliar/Soil Application Foliar/Soil Application->Absorption Translaminar Translaminar Movement (Moves through leaf to untreated side) Inside Plant Tissue->Translaminar Vapor Vapor Redistribution (Volatilizes and re-deposits on surface) Inside Plant Tissue->Vapor XylemSystemic Xylem (Acropetal) Systemic (Upward movement with water flow) Inside Plant Tissue->XylemSystemic Whole Leaf Protection Whole Leaf Protection Translaminar->Whole Leaf Protection Extended Surface Coverage Extended Surface Coverage Vapor->Extended Surface Coverage New Growth Protection New Growth Protection XylemSystemic->New Growth Protection

Figure 1: Pathways of propamocarb absorption and redistribution within plants after foliar or soil application.

Molecular Mechanisms of Plant Response

Once inside the plant, propamocarb induces complex molecular responses. Research on cucumbers has identified specific genes and pathways involved in detoxification and stress response.

Gene / Pathway Function / Role in Response to Propamocarb
CsHMGB A high-mobility-group protein. Overexpression enhances the ascorbate-glutathione (AsA-GSH) cycle, boosting antioxidant enzyme activity (SOD, POD, CAT, etc.) and reducing reactive oxygen species (ROS), thereby alleviating phytotoxicity [3] [4].
CsDIR16 A dirigent protein involved in lignin biosynthesis. Overexpression lowers propamocarb residues. It is thought to guide the radical coupling process in lignan formation, which may be part of a defense mechanism [5].
CsGSH2 A key enzyme in glutathione (GSH) synthesis. Overexpression increases GSH accumulation and the activity of glutathione S-transferase (GST) and other related enzymes, enhancing the glutathione-dependent detoxification pathway [6].
Phenylpropanoid Pathway Propamocarb upregulates this pathway, leading to increased lignin biosynthesis. Lignin deposition can strengthen cell walls as a physical defense mechanism [7].

The relationship between these key pathways can be visualized as an integrated detoxification and defense network [3] [6] [4].

G cluster_primary Primary Response cluster_detox Detoxification & Defense Activation PropamocarbStress PropamocarbStress ROS Reactive Oxygen Species (ROS) Accumulation PropamocarbStress->ROS CsHMGB CsHMGB Gene Expression PropamocarbStress->CsHMGB Phenylpropanoid Phenylpropanoid Pathway Activation PropamocarbStress->Phenylpropanoid GSHPath Glutathione (GSH) Pathway PropamocarbStress->GSHPath Antioxidants Antioxidant Enzyme Activity (SOD, POD, CAT, APX) ROS->Antioxidants CsHMGB->Antioxidants Lignin Lignin Biosynthesis Phenylpropanoid->Lignin CsDIR16 CsDIR16 Action Lignin->CsDIR16 Enhanced Physical Barrier Enhanced Physical Barrier Lignin->Enhanced Physical Barrier CsGSH2 CsGSH2 Action GSHPath->CsGSH2 Pesticide Conjugation & Metabolism Pesticide Conjugation & Metabolism GSHPath->Pesticide Conjugation & Metabolism CsGSH2->Antioxidants Reduced Phytotoxicity Reduced Phytotoxicity Antioxidants->Reduced Phytotoxicity

Figure 2: Integrated molecular response network to propamocarb stress in plants, showing key genes and detoxification pathways.

Experimental Protocols for Residue & Response Analysis

For researchers aiming to validate or explore these mechanisms, the following protocols from the literature can serve as a robust starting point.

1. Plant Material and Propamocarb Treatment

  • Cultivars: Use contrasting genotypes if available. In cucumber, 'D0351' (low residue) and 'D9320' (high residue) are well-documented [3] [5] [4].
  • Growth Conditions: Grow plants in a controlled environment (e.g., 28/18°C day/night, 12-hour photoperiod, 70-75% relative humidity) until the 3-true-leaf stage or fruit-bearing stage [6] [4].
  • Treatment Application: Prepare a 400 ppm propamocarb solution in water. Spray the entire plant until the liquid drips from the leaves and fruits. Use water as a control [4].

2. Sample Collection for Residue and Gene Expression Analysis

  • Tissues: Collect fruit peel, pulp, leaves, stems, and roots at multiple time points post-application (e.g., 1, 6, 12, 24, 48, 72 hours) [5] [8].
  • Handling: Immediately freeze samples in liquid nitrogen and store at -80°C to preserve chemical residues and RNA integrity [8].

3. Key Analytical Measurements

  • Propamocarb Residue Quantification: Use homogenized plant tissue (e.g., 10g) with an analytical standard (e.g., CAS: 24579-73-5). Analysis is typically performed using chromatography-based methods (e.g., GC or LC coupled with MS) [3].
  • Gene Expression Analysis (qRT-PCR): Extract total RNA from frozen tissue. For candidate genes like CsHMGB, CsDIR16, or CsGSH2, design specific primers. Use the 2^(-ΔΔCT) method to analyze relative expression levels compared to control plants and internal reference genes [5] [6] [4].
  • Physiological and Biochemical Assays:
    • ROS and Lipid Peroxidation: Measure H2O2 and O2- levels, and Malondialdehyde (MDA) content as a marker for lipid peroxidation [3] [6].
    • Antioxidant Enzyme Activity: Assay the activities of Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT), and Ascorbate Peroxidase (APX) [6].
    • Glutathione System: Measure GSH and GSSG content, and the activity of Glutathione S-transferase (GST), Glutathione Reductase (GR), and Glutathione Peroxidase (GPX) [6].

References

propamocarb hydrochloride solubility and partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Propamocarb Hydrochloride

The following table summarizes the key quantitative data available for this compound. Please note that some values, particularly the log P, vary between sources due to differences in measurement or reporting methods.

Property Value Conditions / Notes Data Source
Water Solubility 1,005,000 mg/L High at 20°C & pH 7 (verified for regulatory purposes) [1]
>700,000 mg/L At 25°C [2]
Log P (Partition Coefficient) -1.4 Octanol-water at pH 7, 20°C (verified for regulatory purposes) [1]
1.19 Reported by an analytical company [3]
Log P (Base Form) 0.84 For Propamocarb (non-salt form) [4]
pKa (Dissociation Constant) 9.6 At 25°C [1]
9.1 [2]
Molecular Weight 224.73 g/mol [1] [2]
Melting Point 64.2 °C Verified for regulatory purposes [1]
45 - 55 °C [2]

Experimental Methodologies and Data Context

While the searched sources do not contain step-by-step laboratory protocols, they provide context on how this data is generated and used, which is critical for interpreting its reliability.

  • Data Sources and Reliability: The most reliable data comes from regulatory dossiers submitted to the European Union, which is marked as "verified for regulatory purposes" [1]. Other data from scientific literature and manuals is noted as "unverified" but from a known source [4] [2].
  • Solubility and Partitioning Principles: The partition coefficient (Log P) describes how a substance distributes itself between octanol (representing lipid membranes) and water. For ionizable compounds like this compound, the measured value is often the Log D (distribution coefficient), which is pH-dependent [5]. The high solubility and negative Log P reported in regulatory data [1] are consistent with a salt's properties, while other reported values may refer to the non-salt base form [4] [3].
  • Analytical Methods: this compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). One analytical method uses a mobile phase of acetonitrile, water, and phosphoric acid [3].

Property Interrelationships in Drug Development

The physicochemical properties of a compound are interconnected and crucial for predicting its behavior in a biological system. The following diagram illustrates the core relationships between the key properties of this compound and their significance in pharmaceutical development.

G Propamocarb HCl\nProperties Propamocarb HCl Properties High Water Solubility\n(>700,000 mg/L) High Water Solubility (>700,000 mg/L) In Vitro/In Vivo Assays In Vitro/In Vivo Assays High Water Solubility\n(>700,000 mg/L)->In Vitro/In Vivo Assays Facilitates dissolution in aqueous media Oral Bioavailability Oral Bioavailability In Vitro/In Vivo Assays->Oral Bioavailability Experimental confirmation Low Log P/D\n(-1.4 to 1.19) Low Log P/D (-1.4 to 1.19) Membrane Permeability Membrane Permeability Low Log P/D\n(-1.4 to 1.19)->Membrane Permeability Predicts potential for passive diffusion Membrane Permeability->Oral Bioavailability Key determinant for intestinal absorption pKa (~9.5) pKa (~9.5) Ionization State Ionization State pKa (~9.5)->Ionization State Governs charge at physiological pH Ionization State->Membrane Permeability High Water Solubility High Water Solubility Ionization State->High Water Solubility Charged species are highly soluble

> This workflow shows how the fundamental properties of Propamocarb HCl influence its membrane permeability and solubility, which are experimentally assessed to predict its oral bioavailability.

Key Takeaways for Researchers

  • Primary Data Source: For reliable data, consult regulatory assessments like the EU Pesticides Database, which contain verified, high-quality information [1].
  • Interpret Log P with Caution: The reported Log P for this compound is a pH-dependent Log D. The negative value from regulatory data [1] reflects the compound's high polarity and ionic character as a salt, which directly impacts its permeability.
  • High Solubility is a Key Feature: The consistently reported high water solubility indicates that this compound is a highly hydrophilic compound, which aligns with its reported mode of action as a systemic fungicide absorbed by roots and leaves [1] [4].

References

propamocarb toxicity profile ADI ARfD values

Author: Smolecule Technical Support Team. Date: February 2026

Toxicological Reference Values

The table below summarizes the core toxicological reference values for propamocarb as established in the recent EU review process.

Toxicological Measure Value Basis Source
Acceptable Daily Intake (ADI) 0.24 mg/kg body weight per day Recalculated from propamocarb hydrochloride value to express as propamocarb equivalents [1]. EFSA (2024) [1]
Acute Reference Dose (ARfD) 0.84 mg/kg body weight Recalculated from this compound value to express as propamocarb equivalents [1]. EFSA (2024) [1]

EFSA's consumer risk assessment concluded that both the short-term and long-term intake of residues from the reported agricultural uses is unlikely to present a risk to consumer health, as the calculated exposures did not exceed these reference values [1].

Emerging Toxicological Insights from Research

While the regulatory ADI and ARfD are considered protective, recent experimental studies on mice have identified specific toxicological effects, primarily linked to gut microbiota dysbiosis and metabolic disruption. The following table contrasts the regulatory and experimental exposure scenarios.

Study Focus Experimental Model & Dose Key Findings Source

| Chronic Exposure & Metabolic Disorder | C57BL/6J mice, 10 weeks, 1, 3, and 10 mg/L in drinking water [2]. | - Induced bile acid metabolic disorder.

  • Increased atherosclerosis-promoting molecule trimethylamine.
  • Altered gut microbiota (e.g., increased Prevotellaceae, Odoribacteraceae).
  • Disturbed cardiac NO/NOS pathway and increased NF-κB [2]. | Chen et al. (2018) [2] | | Gut Microbiota Dysbiosis | Mice, 28 days, 3, 30, and 300 mg/L in drinking water [3]. | - Significant shifts in cecal and fecal microbial community structure.
  • Altered fecal metabolites (e.g., succinate, short-chain fatty acids, bile acids, trimethylamine).
  • Perturbed transcription of hepatic genes regulating lipid metabolism [3]. | Chen et al. (2018) [3] |

These experimental doses are not directly comparable to human dietary exposure regulated by MRLs. The studies indicate that high-dose propamocarb exposure can disturb host metabolism through altering the gut microbiome and its metabolites [2] [3].

Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

1. Chronic Exposure and Bile Acid Metabolism Study [2]

  • Animal Model: C57BL/6J mice.
  • Exposure Protocol: Propamocarb administered via drinking water at 1, 3, and 10 mg/L for 10 weeks.
  • Key Analyses:
    • Hepatic and Serous Bile Acids: Quantified using LC-MS.
    • Gene Transcription: RNA extraction and qPCR analysis of genes related to bile acid synthesis, transportation, and energy metabolism in liver and ileum.
    • Gut Microbiota: 16S rRNA gene sequencing of cecal contents and feces. Microbial community analysis performed with Linear Discriminant Analysis Effect Size (LEfSe).
    • Cardiac Markers: qPCR analysis of NF-κB and components of the NO/NOS pathway.

2. Gut Microbiota Dysbiosis Study [3]

  • Animal Model: Mice.
  • Exposure Protocol: Propamocarb administered via drinking water at 3, 30, and 300 mg/L for 28 days.
  • Key Analyses:
    • Microbial Ecology: 16S rRNA gene sequencing of cecal contents. Operational Taxonomic Unit (OTU) analysis to quantify changed microbial groups.
    • Metabolomics: 1H NMR spectroscopy analysis of fecal samples to identify and quantify altered metabolites.
    • Hepatic Gene Expression: qPCR of liver tissues for genes involved in lipid metabolism.

Mechanism of Toxicity Workflow

The diagram below summarizes the key mechanistic pathway of propamocarb toxicity identified in the cited experimental studies.

G A Propamocarb Exposure (Oral, in vivo) B Gut Microbiota Dysbiosis A->B C Altered Microbial Metabolites B->C D1 Increased Fecal Trimethylamine (TMA) C->D1 D2 Altered Bile Acid (BA) Profiles C->D2 D3 Altered Short-Chain Fatty Acids (SCFAs) C->D3 E1 Disturbed Cardiac NO/NOS Pathway D1->E1 E2 Increased Hepatic BA & Disrupted Lipid Metabolism D2->E2 D3->E2 F Potential Increased Risk of Metabolic & Cardiovascular Disease E1->F E2->F

This pathway illustrates the sequence from propamocarb exposure to downstream metabolic effects, mediated through gut microbiota changes [2] [3].

Key Implications for Researchers

  • Regulatory vs. Experimental Evidence: The established ADI and ARfD from EFSA represent the current regulatory consensus for consumer safety. The mouse studies reveal potential mechanisms for low-dose chronic toxicity that warrant further investigation [1] [2] [3].
  • Focus on Gut-Liver Axis: Future toxicological profiles should pay close attention to propamocarb's effects on the gut microbiome and its functional metabolic output [4].
  • Data Gaps: EFSA notes that the chronic consumer risk assessment is "indicative" due to uncertainties and data gaps identified in the broader MRL review, highlighting an area for ongoing research [1].

References

propamocarb hydrochloride synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methodologies and Protocols

Based on the available patent and commercial data, here are more detailed explanations of the synthesis pathways.

  • Solvent-Free Gasification Method: This method involves vaporizing the liquid raw materials (N-propyl chloroformate and N,N-dimethyl-1,3-propanediamine) before they are introduced to the reaction zone [1]. The reaction occurs in the gas phase, which eliminates the need for any solvent and avoids the generation of wastewater or other process wastes, making it an environmentally friendly ("green") alternative [1].

  • Conventional Aqueous Phase Synthesis: The general method involves charging a reaction kettle with N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent [2] [3]. N-propyl chloroformate is then added dropwise while carefully maintaining a low temperature (e.g., between 23–28 °C) over several hours to control the reaction speed and minimize hydrolysis of the chloroformate [3]. After the addition is complete, the mixture undergoes a thermal insulation step for about two hours, followed by vacuum dehydration at temperatures not exceeding 110 °C to obtain the final product [3].

  • Continuous Flow in a Microreactor: This modern approach uses a microreactor system for continuous production. The reagents (diamine, chloroformate, and water) are pumped from separate tanks into the microreactor at precisely controlled flow rates (e.g., 20.54 parts/min for chloroformate, 16.95 parts/min for diamine, and 17.15 parts/min for water) and a set temperature (e.g., 50 °C) [4]. The total residence time for the reaction in this specific example was about 18.3 minutes, demonstrating a highly efficient and rapid process [4].

Physical & Chemical Property Data

For researchers, the following data is crucial for process design and analysis:

Property Value Reference / Notes
Molecular Formula C₉H₂₁ClN₂O₂ [3]
Molecular Weight 224.73 g/mol [3]
Melting Point 64.2 °C [3]
Water Solubility (at 20°C) 1005 g/L High; at pH 7 [3]
Octanol-Water Partition Coeff. (Log P) -1.4 At pH 7, 20°C [3]
Dissociation Constant (pKa) 9.6 [3]
Minimum Active Substance Purity 92 - 97% Typical commercial specification [3]

Reaction Pathway Visualization

The core synthesis of propamocarb hydrochloride is a straightforward condensation reaction. The following diagram illustrates the pathway and the different process environments.

G N-Propyl Chloroformate N-Propyl Chloroformate Reaction Reaction N-Propyl Chloroformate->Reaction Condensation N,N-Dimethyl-1,3-Propanediamine N,N-Dimethyl-1,3-Propanediamine N,N-Dimethyl-1,3-Propanediamine->Reaction This compound This compound Reaction->this compound Aqueous Environment Aqueous Environment Aqueous Environment->Reaction Solvent-Free Gas Phase Solvent-Free Gas Phase Solvent-Free Gas Phase->Reaction Continuous Flow Continuous Flow Continuous Flow->Reaction

This diagram illustrates the core chemical reaction and the three primary industrial process environments used for synthesis.

Application and Regulatory Notes

  • Primary Use: this compound is a systemic carbamate fungicide effective against Oomycetes, including pathogens like Pythium and Phytophthora, which cause diseases such as damping-off and downy mildew [5] [3]. It is used on a variety of crops, including cucumbers, tomatoes, potatoes, and ornamental plants [3].
  • Mode of Action: Its fungicidal action is related to the inhibition of lipid synthesis and affects membrane function [3].
  • Regulatory Status: It is approved for use in the European Union, with an inclusion expiry date of January 31, 2027 [3].

References

Proposed Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb is a systemic carbamate fungicide used to control soil, root, and leaf diseases caused by Oomycetes. Its action is related to disturbing membrane function [1] [2].

  • Primary Effect on Membranes: The fungicide's effect is linked to membrane function, causing an efflux of cell compounds from the target fungus. This leakage can be inhibited by the addition of sterols, suggesting the mode of action involves membrane destabilization or disruption [1].
  • Indirect Evidence from Non-Target Organisms: While direct molecular targets in fungi are not fully detailed, studies on animal models provide strong correlative evidence of its impact on lipid pathways.
    • A study on adult male zebrafish exposed to propamocarb showed a significant decrease in liver triglycerides [3].
    • Hepatic gene expression analysis revealed the downregulation of key genes involved in lipid synthesis and metabolism, including Ppar-α (a master regulator of lipid metabolism), Fas (Fatty Acid Synthase), and Acc1 (Acetyl CoA carboxylase 1) [3].
    • Metabolomics analysis further confirmed disruptions in lipid metabolism pathways [3].

The following diagram summarizes this proposed mechanism and the experimental observations:

G Start Propamocarb Exposure Fungus In Target Oomycetes: Disruption of Membrane Function Start->Fungus Zebrafish In Zebrafish Model: Effects on Liver Start->Zebrafish Obs1 ↓ Triglyceride Levels Zebrafish->Obs1 Obs2 Altered Metabolomic Profile Zebrafish->Obs2 Gene1 ↓ Ppar-α (Lipid Metabolism Regulator) Zebrafish->Gene1 Gene2 ↓ Fas (Fatty Acid Synthase) ↓ Acc1 (Acetyl CoA Carboxylase) Zebrafish->Gene2 Gene3 ↓ Acox1 (Fatty Acid β-oxidation) Zebrafish->Gene3

Quantitative Data from Zebrafish Study

The table below summarizes key quantitative findings from the zebrafish study, which provides the most concrete data on propamocarb's impact on lipid metabolism [3].

Parameter Investigated Specific Genes/Metabolites Affected Observed Change (vs. Control) Biological Implication
Hepatic Triglyceride (TG) Triglyceride content Significant decrease Overall reduction in lipid storage in the liver.
Gene Expression Ppar-α (Peroxisome Proliferator Activated Receptor alpha) Significant downregulation Disruption of a key regulator of fatty acid oxidation and lipid homeostasis.
Fas (Fatty Acid Synthase) Significant downregulation Inhibition of de novo synthesis of fatty acids.
Acc1 (Acetyl CoA Carboxylase 1) Significant downregulation Inhibition of a critical enzyme catalyzing the first step of fatty acid synthesis.
Acox1 (Acyl-CoA Oxidase) Significant downregulation Potential impairment of fatty acid β-oxidation.
Metabolomic Profile Various metabolites in lipid metabolism pathways Significant alteration (48 metabolites) Confirms widespread disruption of lipid metabolic pathways.

Experimental Protocols for Mechanistic Research

For researchers aiming to investigate propamocarb's mechanism, here are methodologies from the cited literature.

1. In Vivo Toxicological and Metabolic Profiling (Zebrafish Model)

  • Organism: Adult male zebrafish.
  • Exposure Protocol: Acute exposure (7 days) to propamocarb at concentrations of 100 μg/L and 1000 μg/L.
  • Endpoint Measurements:
    • Biochemical Analysis: Measure liver triglyceride levels using standard commercial kits.
    • Gene Expression Analysis: Extract total RNA from liver tissue. Analyze expression of target genes (e.g., Ppar-α, Fas, Acc1) via quantitative real-time PCR (qPCR).
    • Metabolomics: Perform GC-MS (Gas Chromatography-Mass Spectrometry) analysis on liver tissue extracts. Identify and quantify metabolites, then map them to metabolic pathways (e.g., glycolysis, amino acid metabolism, lipid metabolism) [3].

2. Molecular and Transgenic Analysis in Plants

  • Objective: To understand plant detoxification mechanisms and reduce pesticide residue.
  • Gene Functional Analysis:
    • Cloning: Clone the gene of interest (e.g., CsMAPEG) from cucumber cDNA.
    • Transgenic Studies: Generate transgenic cucumber plants that overexpress or have antisense suppression of the target gene.
    • Pesticide Residue Measurement: Treat plants with propamocarb. Measure the dissipation rate and final residue abundance in fruits over time using analytical methods like HPLC.
    • Physiological Correlates: Measure activity of detoxification-related enzymes like Glutathione S-transferase (GST), SOD, and POD in the transgenic plants to link gene function to metabolic response [4].

Key Conclusions and Research Gaps

Based on the gathered information, the mechanism of propamocarb is characterized by:

  • Fungicidal Action: It is selectively active against Oomycetes, and its action is related to membrane function, causing efflux of cellular contents. This points to a likely disruption of membrane integrity as a primary event [1].
  • Metabolic Disturbance: Evidence from non-target models (zebrafish) clearly shows that propamocarb exposure causes significant disruption of lipid synthesis and metabolism, as evidenced by downregulation of critical genes and altered metabolomic profiles [3].
  • A Critical Gap: A direct bridge connecting the observed membrane disturbance in fungi to the specific inhibition of lipid synthesis enzymes is not yet established in the available public scientific literature. The mechanism is therefore often described in general terms.

References

propamocarb hydrochloride physical state and properties

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Physical and Chemical Properties

The table below summarizes the core physicochemical data for Propamocarb Hydrochloride.

Property Value / Description Remarks / Conditions
Chemical Name (IUPAC) propyl 3-(dimethylamino)propylcarbamate hydrochloride [1]
CAS Registry Number 25606-41-1 [1] [2] [3]
Molecular Formula C₉H₂₁ClN₂O₂ [1] [2]
Molecular Weight 224.73 g/mol [1] [2] [3]
Physical State Colourless, very hygroscopic crystalline solid [4] Technical material is a faint aromatic odor [4]
Melting Point 45-55 °C [4] Also reported as 64.2 °C [1]
Boiling Point Decomposes before boiling [1] Also reported as 272.3°C at 760 mmHg [2]
Density 1.16 g/ml [1]
Vapour Pressure 6 × 10⁻⁶ Torr (at 25 °C) [4] ~8.00 × 10⁻⁴ Pa
Dissociation Constant (pKa) 9.6 [1] Also reported as 9.1 [4]

Solubility and Partitioning Data

Understanding the solubility profile is critical for formulation development and environmental fate assessment.

Property Value Conditions / Solvent
Water Solubility >700 g/l [4] At 25°C
1005000 mg/l (~1005 g/l) [1] At 20 °C, pH 7
Log P (Partition Coefficient) -1.4 [1] Octanol-water at pH 7, 20°C
Solubility in Organic Solvents
- Acetone 560,000 mg/l [1] At 20°C
- Dichloromethane 4,800 mg/l [1] At 20°C
- Methanol >500 g/l [4] At 25°C
- Ethyl acetate 4,800 mg/l [1] At 20°C
- Toluene 40 mg/l [1] At 20°C
- Hexane <0.1 g/l [4] At 25°C

Stability and Handling Information

Property Description
Stability Very stable to hydrolysis. Stable at 55°C for over 2 years, and to light. Hygroscopic [4].
Hydrolysis Half-life ~5 days (at pH 14); ~1.3 × 10³ years (at pH 9); ~1.3 × 10⁷ years (at pH 5) [4].
Storage Temperature 0-6°C [2].
Minimum Active Substance Purity 92-97% [1]. Technical material purity is typically >95% [4].

Analytical Methodologies

For researchers requiring protocols to quantify this compound, here are experimentally cited methodologies:

  • HPLC-DAD with QuEChERS: This method was successfully used to determine the dissipation and half-life of Propamocarb-HCl in various crops. The sample preparation involved the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology before analysis by High-Performance Liquid Chromatography with a Diode-Array Detector [2].
  • Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS): A sensitive method for determining residues in complex matrices like wine. The method involves direct injection of samples diluted with water (40-fold for red wine, 20-fold for white wine). Detection was via electrospray mass spectrometry in positive ionization mode, monitoring the protonated molecular species at m/z 189. The reported limit of detection was 0.025 mg/kg for white wine and 0.05 mg/kg for red wine [2].

The experimental workflow for residue analysis can be summarized as follows, incorporating the cited methodologies:

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC MS Mass Spectrometry HPLC->MS For LC-MS method DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis For HPLC-DAD method MS->DataAnalysis

Preliminary Toxicological and Regulatory Notes

While a full toxicological profile is outside this guide's scope, here are key points for safety assessments:

  • Acute Oral Toxicity (LD₅₀): Classified as low, with a reported LD₅₀ in rats of 8600 mg/kg [3].
  • GHS Hazard Statement: The substance carries the hazard statement H317 ("May cause an allergic skin reaction") [3].
  • Consumer Risk Assessment: The European Food Safety Authority (EFSA) has concluded that the intake of residues from approved agricultural practices is unlikely to present a risk to consumer health. The established Acceptable Daily Intake (ADI) is 0.24 mg/kg body weight per day, and the Acute Reference Dose (ARfD) is 0.84 mg/kg body weight [5].
  • Ecotoxicity: The substance shows varying toxicity to aquatic life. The reported LC₅₀ (96 hr) values are 616 ppm for rainbow trout, 415 ppm for sunfish, and 234 ppm for carp [3].

Key Takeaways for Researchers

  • High Solubility, Low Lipophilicity: this compound is extremely soluble in water and polar solvents but has very low solubility in non-polar solvents, as indicated by its negative Log P. This is a critical factor for environmental mobility and formulation.
  • Distinct Physical State: It is described as a colourless, hygroscopic crystalline solid, which necessitates careful handling and storage to prevent moisture uptake.
  • Remarkable Stability: Its high stability, especially under neutral and acidic conditions, is a defining characteristic that influences its environmental persistence and analytical handling.
  • Validated Analytical Methods: Established protocols like HPLC-DAD/QuEChERS and LC-ESI-MS provide reliable means for residue analysis in various matrices.

References

Application Note: HPLC-DAD and QuEChERS for Propamocarb Residue Analysis in Potatoes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propamocarb-hydrochloride is a systemic carbamate fungicide widely used against phycomycetous diseases in various crops, including potatoes [1]. Monitoring its dissipation is crucial for food safety, as pesticide residues can accumulate to levels exceeding maximum residue limits (MRLs). This application note details a reliable method for extracting and quantifying propamocarb-hydrochloride in potatoes using the QuEChERS sample preparation approach followed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method enables the determination of residue levels, dissipation half-lives, and appropriate pre-harvest intervals (PHI) [2] [1].

Experimental Protocol

Materials and Reagents
  • Analytical Standard: Certified propamocarb-hydrochloride reference standard (>99% purity).
  • Solvents: HPLC-grade acetonitrile (MeCN) and methanol (MeOH).
  • Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogencitrate sesquihydrate.
  • Clean-up Sorbent: Primary Secondary Amine (PSA, 40 μm).
  • Equipment: Analytical balance, vortex mixer, centrifuge capable of at least 5000 rpm, and a food processor for homogenization [1].
Sample Preparation and Extraction (QuEChERS)

The following workflow outlines the sample preparation and analysis steps:

G QuEChERS Sample Preparation Workflow Start Start with Homogenized Potato Sample (10 g) Step1 Add 10 mL of 1.0% Acetic Acid in Acetonitrile Start->Step1 Step2 Shake Vigorously for 1 min (Vortex) Step1->Step2 Step3 Add Salt Mixture: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate·2H₂O, 0.5g Na₂HCitrate·1.5H₂O Step2->Step3 Step4 Shake for 2 min & Centrifuge at 5000 rpm for 10 min Step3->Step4 Step5 Transfer 3 mL Supernatant to New Tube Step4->Step5 Step6 Add 75 mg PSA & 500 mg MgSO₄ (Dispersive-SPE Clean-up) Step5->Step6 Step7 Centrifuge at 6000 rpm for 5 min Step6->Step7 Step8 Filter Supernatant through 0.2 μm PTFE Filter Step7->Step8 Step9 Analyze by HPLC-DAD Step8->Step9

  • Homogenization: Homogenize a representative potato sample for 5 minutes at high speed using a food processor. Store the homogenate at -20 ± 2 °C until analysis [1].
  • Extraction: a. Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube [1]. b. Add 10 mL of 1.0% acetic acid in acetonitrile [1]. c. Shake the tube vigorously for 1 minute using a vortex mixer at maximum speed [1]. d. Add the salt mixture (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate) to induce partitioning [1]. e. Shake immediately and vigorously for 2 minutes and centrifuge at 5000 rpm for 10 minutes [1].
  • Clean-up (Dispersive-SPE): a. Transfer a 3 mL aliquot of the upper acetonitrile layer into a clean 5 mL centrifuge tube containing 75 mg of PSA sorbent and 500 mg of anhydrous MgSO₄ [1]. b. Shake the tube for 1 minute and centrifuge at 6000 rpm for 5 minutes [1]. c. Pass the final supernatant through a 0.2 μm PTFE syringe filter prior to HPLC-DAD analysis [1].
Instrumental Analysis (HPLC-DAD)
  • HPLC System: Agilent 1100 series or equivalent, with a quaternary pump, autosampler, and column thermostat [1].
  • Detector: Diode Array Detector (DAD), set to a wavelength of 260 nm [1].
  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm particle size) [1].
  • Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v) [1].
  • Flow Rate: 0.8 mL/min [1].
  • Injection Volume: Typically 10-20 μL.

The method's selectivity was confirmed, as control potato samples showed no interfering peaks at the retention time of propamocarb-hydrochloride [1].

Results and Data Analysis

Method Validation

The method was validated according to standard procedures, demonstrating satisfactory performance [1] [3].

  • Linearity: The calibration curve for propamocarb-hydrochloride showed good linearity in the range of 0–100 ng mL⁻¹, with a correlation coefficient (r²) of ≥ 0.996 [1].
  • Accuracy and Precision: Mean recovery from fortified potato samples was 87.8% (ranging from 85.5% to 90.1%). The relative standard deviation (RSD) for repeatability was below 7%, indicating good precision [1].
  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ), based on a signal-to-noise ratio of 3:1 and 10:1, were 0.9 μg kg⁻¹ and 2.7 μg kg⁻¹, respectively [1].
Dissipation Kinetics and Pre-Harvest Intervals

Field trials investigated the dissipation of two commercial formulations of propamocarb-hydrochloride (Previcur-N 72.2% SL and Proplant 72.2% SL) in potatoes. The data below summarize the residue levels and degradation kinetics. The pre-harvest interval (PHI) is the waiting period between the last pesticide application and harvest, ensuring residues fall below the MRL.

Table 1: Dissipation of Propamocarb-Hydrochloride Formulations in Potatoes [2] [1]

Time (Days) Previcur-N Residue (mg kg⁻¹) Previcur-N Loss (%) Proplant Residue (mg kg⁻¹) Proplant Loss (%)
Initial 0.99 0.00 1.31 0.00
3 0.48 51.52 1.09 16.79
5 0.28 71.72 0.89 32.06
7 0.11 88.88 0.65 50.38
10 0.02 97.98 0.32 75.57
15 Not Detected 100.00 0.10 92.37

Table 2: Calculated Degradation Parameters and Safety Intervals [2] [1] [3]

Parameter Previcur-N Proplant
Half-life (t₁/₂, days) 2.26 6.29
Pre-Harvest Interval (PHI) 3 days 10 days
Maximum Residue Limit (MRL) 0.5 mg kg⁻¹ [3] 0.5 mg kg⁻¹ [3]

The experimental data showed that the degradation rate was formulation-dependent. Previcur-N dissipated much faster than Proplant, with half-lives of 2.26 days and 6.29 days, respectively [2] [1]. Consequently, a shorter PHI of 3 days is suggested for Previcur-N, while a longer PHI of 10 days is recommended for Proplant to ensure residue levels fall below the MRL of 0.5 mg kg⁻¹ [2] [1].

Discussion

The QuEChERS methodology proved to be a quick, easy, and effective sample preparation technique for propamocarb-hydrochloride, providing clean extracts and satisfactory recovery rates [1] [4]. Coupling with HPLC-DAD offered a robust and accessible means for quantification.

The significant difference in dissipation between formulations highlights a critical point for agricultural practice: the formulation type must be considered when determining appropriate pre-harvest intervals to ensure compliance with food safety standards [2]. This method provides a reliable framework for such assessments.

References

propamocarb soil drench application rates

Author: Smolecule Technical Support Team. Date: February 2026

Identity and Properties of Propamocarb

Propamocarb is primarily used as its hydrochloride salt for fungal disease control [1] [2].

  • Chemical Name (IUPAC): Propyl 3-(dimethylamino)propylcarbamate [1]
  • CAS Registry No.: 24579-73-5 (propamocarb) [2]
  • Synonym: Propamocarb-HCl [1]
  • Molecular Formula: C₉H₂₀N₂O₂ [1] [2]
  • Formulation: Often supplied as an aqueous solution (e.g., Previcur N) containing 722 grams per liter of propamocarb hydrochloride [1].
  • Mode of Action: Systemic fungicide with protective action; absorbed by roots and leaves and translocated within the plant. It is a lipid synthesis inhibitor classified under FRAC Code 28 [2].
  • Solubility: Highly soluble in water (>700 g/L at 25°C) [1].

Detailed Application Notes

Target Pests and Crops

Propamocarb is specifically active against Oomycetes fungi, including genera such as Pythium, Phytophthora, Peronospora, and Bremia [1] [2]. It is used on a variety of crops, with registered uses across many countries [1].

  • Example Pests Controlled: Late blight, root rot, damping off, downy mildew [2].
  • Example Applications: Tomatoes, cucumbers, lettuce, peppers, strawberries, and ornamentals [1] [2].
Soil Drench Application Rates

The appropriate application rate depends on the target crop, application method, and formulation. The following table summarizes historical and current application rates for this compound, based on a formulation containing 72.2% active ingredient [1].

Table 1: Propamocarb Soil Drench Application Guidelines

Country (Historical Data) Commodity Application Rate (Formulation) Application Rate (a.i.) Application Method Notes
Austria Cucumbers 0.25% : 3 L/m² 5.4 g/m² Post-seeding drench
Cucumbers 0.15% : 0.2 L/plant 0.22 g/plant Post-plant drench (repeat after 4 weeks)
Germany (FR) Cucurbits & Tomatoes 0.15% : 6 L/m² 6.5 g/m² Pre-plant drench
Tomatoes 0.15% : 0.2 L/plant 0.22 g/plant Post-plant drench
Netherlands Cucumbers & Tomatoes 0.1% : 5 L/m² 3.6 g/m² Pre-plant drench
Tomatoes 0.1% : 0.25-0.5 L/plant 0.2-0.4 g/plant Post-plant drench
France Vegetables & Strawberries 14 mL/m² 10.1 g/m² Drench
300 mL/m³ 217 g/m³ Soil incorporation
Italy Vegetables 8-12 mL/m² 5.7-8.7 g/m² Pre-plant drench

Current Usage Guidance: For the 2025 season, Bayer advises that no more than 6060 g of propamocarb per hectare should be applied per crop to protect its long-term efficacy [3]. Always consult local regulatory authorities for the most up-to-date approved rates and labels in your region.

Experimental Protocol: Residue Dissipation Study

This protocol is adapted from a published study investigating the dissipation of different propamocarb formulations in potatoes, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) [4].

Field Trial and Sample Preparation
  • Experimental Design: Establish field plots with the crop of interest (e.g., potatoes). Apply the commercial formulations (e.g., Previcur-N 72.2% SL or Proplant 72.2% SL) according to the recommended soil drench application rate. Collect crop samples (e.g., leaves, tubers) at predetermined intervals after application (e.g., 0, 1, 3, 5, 7, 10, 14 days) [4].
  • Sample Preparation: Use the QuEChERS methodology for sample preparation [4]:
    • Extraction: Homogenize a representative sample and extract with acetonitrile.
    • Partitioning: Add salts (e.g., MgSO₄, NaCl) to induce phase separation and partition.
    • Clean-up: Use dispersive Solid-Phase Extraction (d-SPE) with sorbents like PSA and C18 to remove interfering co-extractives.
HPLC-DAD Analysis
  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Diode Array Detector.
  • Quantification: Use the HPLC-DAD to quantify propamocarb residues in the prepared samples. The results can be used to determine the half-life (t₁/₂) of the fungicide and to suggest a safe pre-harvest interval (PHI) [4].
Data and Calculations
  • Dissipation Kinetics: Plot residue concentration against time. The half-life can be calculated from the curve. Studies have shown half-lives of 2.26 days for Previcur-N and 6.29 days for Proplant in potatoes [4].
  • Pre-Harvest Interval (PHI): Based on the dissipation data, a safe waiting period can be established before harvest. For the studied formulations, a PHI of at least 3 days for Previcur-N and 10 days for Proplant was suggested [4].

The workflow for this experimental protocol is summarized below.

G start Start Field Trial app Apply Propamocarb via Soil Drench start->app collect Collect Crop Samples at Time Intervals app->collect quechers Sample Prep: QuEChERS Method collect->quechers hplc Analyze Residues using HPLC-DAD quechers->hplc calc Calculate Half-life & PHI hplc->calc result Establish Safe Pre-Harvest Interval calc->result

Resistance Management and Safety

  • Resistance Management: Propamocarb has no reported resistance and remains effective against new late blight strains [3]. To protect its efficacy:
    • Always apply in a mixture with another fungicide from a different cross-resistance group that has sufficient activity on the target pathogen [3].
    • Alternate with fungicides from different mode-of-action groups throughout the season [3].
  • Toxicological Profile: Propamocarb has low general toxicity for mammals [5].
    • It is not a carcinogen or mutagen [5].
    • The acceptable daily intake (ADI) is 0.24 mg/kg body weight per day, and the acute reference dose (ARfD) is 0.84 mg/kg body weight [6].
    • It is classified as a suspected endocrine disruptor by the PPDB database [2].
  • Ecological Consideration: Propamocarb is highly soluble and has low persistence in soil (DT₅₀ of 14 days) [2]. However, it is highly volatile, raising concerns about drift to neighboring areas [5]. Applicators must follow label directions to mitigate risks.

References

propamocarb foliar spray concentration for downy mildew

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb Application Notes and Protocols

1. Introduction to Propamocarb and Downy Mildew

Propamocarb is a systemic carbamate fungicide specifically effective against oomycete pathogens causing downy mildew in various crops [1]. It operates by uniquely inhibiting the biosynthesis of phospholipids and fatty acids in the pathogen's cell membrane, disrupting the growth of mycelia, formation of sporangia, and spore germination [1]. Its systemic properties allow it to be absorbed through roots, stems, and leaves, distributing throughout the plant to provide thorough protection [1].

2. Application Protocol and Quantitative Data

The core application method for controlling downy mildew is foliar spray, recommended at the initial disease stage [1].

  • Application Technique: Spray uniformly on leaves until the surface begins to drip [2] [3]. For optimal efficacy, apply during the early morning hours to allow foliage to dry, and use soaker hoses or drip irrigation to reduce leaf wetness and minimize spore spread [4].
  • Precautions:
    • Propamocarb hydrochloride has better water solubility and moves faster within the plant compared to propamocarb [1].
    • Do not mix with copper preparations or alkaline agents, as this reduces efficacy [1].
    • To delay resistance development, mix with fungicides having different mechanisms of action [1].

The search results provide specific data for one formulation, but a complete dataset for various common formulations was not available. The information from the available source is summarized below:

  • Table: Foliar Spray Application Data for this compound
Formulation Concentration Application Rate per Hectare Target Diseases & Crops
722 g/L SL 722 g/L 900 - 1500 mL [1] Downy mildew, blight on cucumbers, melons, grapes [1]

3. Molecular Mechanisms and Detoxification Pathways

Research using the low-pesticide-residue cucumber cultivar 'D0351' has identified key genes involved in the response to propamocarb, revealing a complex detoxification mechanism [2] [3].

The following diagram illustrates the workflow and logical relationships of the key experiments that elucidated this molecular pathway.

G Start Low PM Residue Cucumber 'D0351' A High-Throughput Tag-Seq Analysis Start->A B Candidate Gene Identification A->B C CsMAPEG Cloning & Bioinfo Analysis B->C D Gene Expression Analysis (Fruit > Leaf > Stem > Root) C->D E Transgenic Verification (Overexpression vs. Antisense) D->E F Physiological Index Measurement E->F F->E Feedback G Confirm Reduced PM Residue F->G

Diagram 1: Experimental workflow for elucidating the molecular mechanism of low propamocarb residue in cucumber.

The gene CsMAPEG is constitutively expressed and responds to propamocarb stress, as well as salicylic acid (SA) and gibberellin (GA) signaling [2]. Functional analysis reveals that overexpression of CsMAPEG leads to a lower propamocarb residue abundance in cucumber fruits compared to antisense and wild-type plants [2]. The mechanism involves upregulation of detoxification enzymes.

  • Table: Key Genes and Functions in Cucumber Response to Propamocarb
Gene Name Gene Family Functional Role in Propamocarb Response
CsMAPEG MAPEG superfamily [2] Increases SOD, POD, and GST enzyme activity, enhancing PM degradation and metabolism [2].
CsMCF Mitochondrial Carrier Family (MCF) [3] Responds to biotic/abiotic stress; overexpression reduces PM residues, though exact metabolic pathway is not fully elucidated [3].

The relationship between gene function, enzyme activity, and residue reduction is summarized in the following pathway diagram.

G PM Propamocarb (PM) Stress Gene CsMAPEG Overexpression PM->Gene Enzymes Induces Detoxification Enzymes (SOD, POD, GST) Gene->Enzymes Metabolism Enhanced Degradation & Metabolism of PM Enzymes->Metabolism Result Reduced PM Residue Abundance Metabolism->Result

Diagram 2: Functional pathway of CsMAPEG in reducing propamocarb residues.

4. Experimental Protocol for Gene Expression Analysis

This protocol is adapted from methodologies used to validate gene function in response to propamocarb [3].

  • Plant Material and Growth Conditions: Use homozygous cucumber lines (e.g., 'D0351' for low residual content). Cultivate plants under controlled conditions (e.g., 28/18°C day/night, 70% relative humidity) until plants reach the 10th-node maturity stage [3].
  • Propamocarb Treatment: Prepare a 400x dilution of propamocarb solution. Spray plants until the surface of leaves and fruits begins to drip. A control group should be sprayed with the same amount of distilled water [3].
  • Sampling and Storage: Collect tissue samples (e.g., fruit, leaf, stem, root) at multiple time points post-treatment (e.g., 1, 6, 12, 24, 48, 72 h). Immediately freeze samples in liquid nitrogen and store at -80°C for subsequent gene expression analysis (e.g., qRT-PCR) [3].
  • Generating Transgenic Plants: To confirm gene function, construct overexpression and antisense expression vectors for the target gene (e.g., CsMAPEG, CsMCF) and perform genetic transformation of cucumber cultivars. Select T0 generation lines with the highest (for overexpression) and lowest (for antisense) gene expression for self-pollination to produce T1 generation seeds [2] [3].
  • Residue and Physiological Assay: Treat T1 generation transgenic plants with propamocarb as described above. Use these samples to determine final PM residue levels. Collect functional leaves at regular intervals (e.g., days 0, 2, 4, 6, 8, 10) to measure physiological indexes like SOD, POD, and GST activity [2].

Future Perspectives and Conclusions

Future trends in disease control involve developing green chemical pesticides with new mechanisms of action and efficient biological pesticides [1]. An integrated approach, combining the use of disease-resistant varieties, soil disinfection, disease-resistant seedling breeding, and targeted initial pharmaceutical prevention, is crucial for sustainable cultivation [1].

The presented notes and protocols synthesize current application practices with advanced molecular research. The identification of genes like CsMAPEG and CsMCF opens avenues for breeding new cucumber varieties with inherently low pesticide residue levels through molecular marker-assisted selection or genetic engineering [2] [3].

References

propamocarb seed treatment protocol for damping-off

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb: Mechanism and Pathogen Specificity

Propamocarb hydrochloride is a systemic carbamate fungicide with high efficacy against oomycetes [1] [2]. Its unique mode of action involves inhibiting the biosynthesis of phospholipids and fatty acids in the cell membrane of the pathogen, disrupting mycelial growth, sporangia formation, and spore germination [1] [2]. It exhibits no cross-resistance with other oomicides [2].

The fungicide is xylem-mobile, allowing for uptake and upward translocation within the plant when applied as a soil drench or seed treatment [1]. Its activity is critically specific, making accurate pathogen identification essential for successful application.

G Propamocarb Propamocarb Inhibits Membrane Biosynthesis Inhibits Membrane Biosynthesis Propamocarb->Inhibits Membrane Biosynthesis Primary Action Applied as Seed Treatment / Soil Drench Applied as Seed Treatment / Soil Drench Propamocarb->Applied as Seed Treatment / Soil Drench Disrupts Phospholipid & Fatty Acid Production Disrupts Phospholipid & Fatty Acid Production Inhibits Membrane Biosynthesis->Disrupts Phospholipid & Fatty Acid Production Impairs Mycelial Growth Impairs Mycelial Growth Disrupts Phospholipid & Fatty Acid Production->Impairs Mycelial Growth Prevents Sporangia Formation Prevents Sporangia Formation Disrupts Phospholipid & Fatty Acid Production->Prevents Sporangia Formation Inhibits Spore Germination Inhibits Spore Germination Disrupts Phospholipid & Fatty Acid Production->Inhibits Spore Germination Controls Oomycete Diseases Controls Oomycete Diseases Impairs Mycelial Growth->Controls Oomycete Diseases Prevents Sporangia Formation->Controls Oomycete Diseases Inhibits Spore Germination->Controls Oomycete Diseases Absorbed by Roots / Seeds Absorbed by Roots / Seeds Applied as Seed Treatment / Soil Drench->Absorbed by Roots / Seeds Translocated via Xylem Translocated via Xylem Absorbed by Roots / Seeds->Translocated via Xylem Systemic Movement Provides Internal Protection Provides Internal Protection Translocated via Xylem->Provides Internal Protection Provides Internal Protection->Controls Oomycete Diseases Effective against Pythium spp. Effective against Pythium spp. Controls Oomycete Diseases->Effective against Pythium spp. Effective against Phytophthora spp. Effective against Phytophthora spp. Controls Oomycete Diseases->Effective against Phytophthora spp. Effective against Aphanomyces spp. Effective against Aphanomyces spp. Controls Oomycete Diseases->Effective against Aphanomyces spp. Effective against Downy Mildews Effective against Downy Mildews Controls Oomycete Diseases->Effective against Downy Mildews True Fungi (e.g., Rhizoctonia, Fusarium) True Fungi (e.g., Rhizoctonia, Fusarium) Not Controlled by Propamocarb Not Controlled by Propamocarb True Fungi (e.g., Rhizoctonia, Fusarium)->Not Controlled by Propamocarb

Figure 1: Propamocarb's Mechanism of Action and Specificity. The fungicide specifically targets oomycetes by disrupting cell membrane synthesis and provides systemic protection after root or seed uptake. It is ineffective against true fungi.

Application Protocols and Efficacy Data

Propamocarb is formulated for use as a seed treatment, soil drench, or foliar spray. The most relevant application methods for managing damping-off are detailed below.

Table 1: Registered Use Patterns for Propamocarb HCl (722 g/L formulation) in Damping-off Management [2] [3] [4]

Application Method Target Crops Application Rate Protocol Details
Seed Treatment Sugar beet, Soybeans, Cotton [3] 14.4–28.8 g a.i./kg of seed [3] Coat seeds uniformly with the fungicide solution prior to sowing.
Seedbed / Soil Drench Vegetables (e.g., cucumbers, tomatoes, peppers) [2] [3] 108–180 g a.i./HL (0.15%-0.25%) [3] or 5.4–9.0 g/m² [3] Apply as a drench to the seeding area before or after sowing, ensuring the solution reaches the root zone.
Soil Incorporation Ornamentals, Strawberries [3] 217–289 g a.i./m³ [3] Mix the fungicide thoroughly into the soil or potting medium before planting.

Table 2: Pathogen Specificity and Comparative Efficacy of Fungicides [5] [6]

Pathogen Pathogen Type Propamocarb Efficacy Alternative Chemical Controls
Pythium spp. Oomycete Highly Effective [1] [4] [6] Metalaxyl, Mefenoxam [6]
Phytophthora spp. Oomycete Highly Effective [1] [4] Metalaxyl, Mefenoxam [5]
Aphanomyces spp. Oomycete Effective [3] Metalaxyl [7]
Rhizoctonia spp. True Fungus Not Effective [7] Azoxystrobin, Thiram, Fludioxonil [6]
Fusarium spp. True Fungus Not Effective [7] Azoxystrobin, Thiram, Fludioxonil [6]

Critical Considerations for Experimental Design

Recent field studies highlight crucial limitations that must be factored into robust experimental protocols.

  • Limited Efficacy Against Pathogen Complexes: Controlled environment studies show propamocarb is effective against individual oomycete pathogens [7]. However, under field conditions with naturally occurring complexes of soilborne pathogens (e.g., mixtures of Pythium, Aphanomyces, Phytophthora, and Rhizoctonia), fungicide seed treatments, including propamocarb, often show little to no benefit [7]. This underscores the necessity for field validation of controlled environment results.
  • Integration with Non-Chemical Strategies: Due to the limitations of single-mode fungicides, an Integrated Pest Management (IPM) approach is critical [8] [9]. Research should focus on combining propamocarb with other strategies:
    • Cultural Controls: Use sterile potting mix, ensure proper drainage and sanitation of containers, and avoid overcrowding seedlings [5].
    • Host Resistance: Prioritize the development and use of disease-tolerant plant cultivars as a foundation for management [7] [8].
    • Biological Controls: Incorporate OMRI-approved biocontrol agents like Trichoderma harzianum or Bacillus subtilis, which can compete with or antagonize a broader spectrum of damping-off pathogens [5] [6].

G Start Damping-off Disease Observed Diagnosis Accurate Pathogen Identification (Lab analysis may be required) Start->Diagnosis IsOomycete Is the primary pathogen a Pythium or Phytophthora? Diagnosis->IsOomycete Critical Decision PropamocarbProtocol Initiate Propamocarb Protocol (Refer to Table 1) IsOomycete->PropamocarbProtocol Yes AlternativeStrategy Employ Alternative Fungicide (Refer to Table 2 for options) IsOomycete->AlternativeStrategy No ImplementIPM Integrate with Broader IPM Strategy PropamocarbProtocol->ImplementIPM AlternativeStrategy->ImplementIPM Cultural Cultural Controls: Sanitation, Well-drained Media ImplementIPM->Cultural Preventive Biological Biological Controls: Trichoderma, Bacillus spp. ImplementIPM->Biological Curative/Preventive HostResistance Host Resistance: Use Tolerant Cultivars ImplementIPM->HostResistance Foundation SustainableManagement Sustainable Disease Management Cultural->SustainableManagement Biological->SustainableManagement HostResistance->SustainableManagement

Figure 2: Experimental and Management Workflow for Damping-off. This logic flow emphasizes the necessity of pathogen diagnosis before fungicide selection and the integration of propamocarb into a broader IPM strategy for sustainable control.

Conclusion and Future Research Directions

This compound remains a valuable tool for targeting oomycete-specific damping-off in controlled environments. Future research should prioritize developing integrated protocols that combine propamocarb with biological control agents, host resistance, and cultural practices to manage complex soilborne pathogen communities effectively in the field [7] [8] [9]. Furthermore, investigating the potential non-target effects of intensive fungicide use on beneficial soil microbiomes and disease suppressiveness represents a critical frontier for sustainable plant disease management [10].

References

propamocarb hydrochloride concentration for in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Application Notes for Propamocarb Hydrochloride

This compound is a systemic carbamate fungicide used to control diseases caused by oomycetes, such as Pythium and Phytophthora species [1]. In in vitro assays, it is employed to assess its effects on the growth and development of these plant pathogens.

A key consideration for in vitro work is the phenomenon of chemical hormesis, where sub-inhibitory doses of a fungicide can stimulate, rather than inhibit, the growth of resistant pathogen strains [2]. One study established a detailed protocol for detecting such hormetic responses using radial growth as an endpoint [2].

Quantitative Data for In Vitro Assays

The table below summarizes the concentration ranges of this compound used in specific in vitro radial growth assays with a resistant strain of Pythium aphanidermatum [2].

Pathogen Assay Type Tested Concentration Range Benchmark Dose (BMD) / Reference Key Findings
Pythium aphanidermatum (mefenoxam- and propamocarb-resistant isolate) Radial growth on Corn Meal Agar (CMA) A range of concentrations from "MAR x 10^4 to MAR x 10^-4"* [2] The Benchmark Dose (BMD) was calculated and used as a reference for a second assay with more concentrations [2]. A biphasic, hormetic response was observed: stimulation of radial growth at low doses and inhibition at high doses [2].

*MAR: Minimum Application Rate. The study calculated MAR in ppm based on recommended agricultural rates, assuming a soil bulk density of 1.2 g cm³ and an effective soil depth of 2 cm [2].

Experimental Protocol: Radial Growth Assay

This protocol is adapted from a study designed to detect chemical hormesis in fungi and oomycetes [2].

1. Pathogen Strain and Culture

  • Use a confirmed strain of the pathogen (e.g., P. aphanidermatum). Resistant strains are more likely to show hormetic effects [2].
  • Maintain the culture on a suitable medium like Corn Meal Agar (CMA) or a selective medium like PARP (for Pythium) to eliminate bacterial contamination [2].

2. Fungicide Stock Solution Preparation

  • Prepare a 10X working solution of this compound (e.g., from a commercial product like Previcur Flex) in sterile water [2].
  • Mix the solution thoroughly on a stirring plate and use it within 24 hours [2].

3. Preparation of Amended Media

  • Prepare CMA according to the manufacturer's instructions and dispense it into flasks (one per treatment) [2].
  • Autoclave the media and cool it to approximately 55°C in a water bath [2].
  • Add the required volume of the 10X fungicide stock to each flask to achieve the desired final concentrations. Stir each flask for two minutes to ensure even distribution [2].
  • Pour the amended agar into petri dishes (e.g., 25 ml per 9 cm diameter dish) [2].
  • Include a control treatment with non-amended CMA.

4. Inoculation and Incubation

  • Inoculate each plate with a mycelial plug (e.g., 5 mm diameter) taken from the active margin of a fresh culture [2].
  • Incubate the plates in the dark at a suitable temperature for the pathogen (e.g., 28°C) [2].

5. Data Collection and Analysis

  • Measure the radial growth of the pathogen colony over time. The final measurement is often taken once the control treatment has nearly reached the edge of the plate [2].
  • To detect hormesis, the experimental design must include several evenly distributed doses below the No Observed Adverse Effect Level (NOAEL). The doses below the NOAEL should be separated by less than one order of magnitude [2].
  • Growth data should be analyzed using non-linear regression models capable of detecting biphasic responses, such as the Brain-Cousens model [2].

Experimental Workflow and Hormesis Model

The following diagram illustrates the key steps and decision points in the radial growth assay protocol.

G Start Start: Prepare Experiment Culture Culture and Maintain Pathogen Start->Culture Stock Prepare Fungicide Stock Solution Culture->Stock Media Prepare Amended Media with Concentration Series Stock->Media Inoculate Inoculate Plates with Mycelial Plug Media->Inoculate Incubate Incubate Plates (in dark at 28°C) Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Analyze Analyze Data with Brain-Cousens Model Measure->Analyze Result Determine Dose-Response and Hormetic Zone Analyze->Result

Diagram 1: Workflow for the in vitro radial growth assay to assess this compound effects and hormesis.

The hormetic response observed with this compound follows a characteristic biphasic pattern, which can be conceptually modeled as follows.

G LowDose Stimulation LowDose->Stimulation Below NOAEL (Sub-inhibitory) HighDose Inhibition HighDose->Inhibition Above NOAEL (Inhibitory)

Diagram 2: Conceptual model of the biphasic hormetic response to this compound.

Critical Notes for Researchers

  • Hormesis is a Key Factor: Ignoring the potential for growth stimulation at low doses can lead to an incomplete toxicological assessment and misguide disease management strategies [2].
  • Strain Sensitivity is Crucial: The resistance status of the pathogen strain directly influences the effective concentration range. The provided data is based on a propamocarb-resistant isolate [2]. For sensitive strains, the inhibitory concentrations would be significantly lower.
  • Relevance for Non-Target Organisms: While the primary in vitro data pertains to target plant pathogens, one study investigated the histopathological impact of this compound on a non-target organism, the common carp. It demonstrated kidney damage at concentrations of 40 µg/L and 80 µg/L after 96-hour exposure [3]. This highlights the importance of environmental considerations.

Further Research Guidance

The provided information offers a foundation for in vitro work with this compound. For further investigation, you may need to:

  • Determine Specific Concentrations: The exact ppm values for the "MAR" in the cited study [2] were not fully detailed in the available excerpt. You may need to consult the full text of the publication or conduct preliminary range-finding experiments based on the product's agricultural application rate.
  • Explore Other Assay Types: While radial growth is a common endpoint, other in vitro assays could investigate effects on sporulation, spore germination, or molecular targets.

References

Propamocarb Resistance Management: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb is a systemic carbamate fungicide used to control soil, root, and leaf diseases caused by oomycetes, such as Phytophthora infestans (late blight) [1] [2]. Its primary mode of action involves inhibiting phospholipid and fatty acid synthesis, compromising fungal cell membrane integrity [3]. To date, there are no confirmed reports of field resistance to propamocarb in target pathogens, and it is considered to have a low inherent resistance risk [1] [2]. However, the emergence of new late blight strains resistant to other fungicide groups makes the preservation of propamocarb's efficacy critical [1].

The core strategy is to use propamocarb within an Anti-Resistance Strategy (ARS) that minimizes selection pressure on pathogen populations. Key recommendations are summarized below.

Strategy Recommendation Rationale & Implementation
Application Mode Always apply in a mixture [1] Use with effective partner(s) from different FRAC groups. Provides multiple, simultaneous modes of action.
Application Rotation Alternate with different modes of action [1] Reduces repeated selection pressure from any single fungicide group.
Dose Rate Use the full, recommended dose [1] Sub-lethal doses can promote survival of less-sensitive isolates.
Application Frequency Follow specific use limits [1] Bayer recommends ≤6060 g propamocarb per hectare per crop season (2025).
Pathogen Monitoring Implement regular resistance monitoring Use bioassays and molecular tools to detect early shifts in sensitivity.

Experimental Protocols for Resistance Studies

For researchers monitoring sensitivity or screening for novel resistance traits, the following established protocols can serve as a reference.

Protocol 1: In Vitro Assessment of Fungicide Sensitivity (EC₅₀ Determination)

This bioassay determines the effective concentration of propamocarb that inhibits mycelial growth by 50%.

  • Key Equipment & Reagents: Propamocarb standard, sterile Petri dishes, potato dextrose agar (PDA), incubator.
  • Detailed Methodology:
    • Prepare a stock solution of analytical-grade propamocarb and incorporate it into molten PDA to create a concentration series (e.g., 0, 100, 300, 500, 1000 µg/mL) [4].
    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from the target isolate.
    • Incubate plates at the optimal temperature for the pathogen until the mycelium on the control plate (0 µg/mL) nearly reaches the edge.
    • Measure the diameter of mycelial growth in two perpendicular directions for each colony.
    • Calculate the percent inhibition of growth for each concentration relative to the control. The EC₅₀ value can be determined by probit analysis or by fitting a regression curve to the inhibition data [4] [5].
Protocol 2: Composite Mutagenesis to Engineer Fungicide Tolerance

This protocol describes a sequential mutagenesis approach using multiple agents to improve fungicide tolerance in a fungal biocontrol agent, as demonstrated for Lecanicillium lecanii [4]. The workflow below outlines the key stages of this process.

Start Wild-type Fungal Isolate Intermittent Intermittent Treatment U + N + I Start->Intermittent U UV-Light Mutagenesis (U) 254 nm, 60 s, 45 cm N Chemical Mutagenesis (N) 1.0 mg/mL NTG, 60 min I Ion-beam Mutagenesis (I) 10×10¹³ ions/cm², 30 keV Consecutive Consecutive Treatment I/N/U Intermittent->Consecutive Mutant Mutant Library Screening on Propamocarb-amended Media Consecutive->Mutant Validate Validation of Stable Mutants (EC₅₀, Growth, Virulence) Mutant->Validate

  • Key Equipment & Reagents: Germicidal lamp (20W), N-Methyl-N'-nitro-N-nitrosoguanidine (NTG), low-energy N+ ion beam implantation system, conidial suspension of the target fungus.
  • Detailed Methodology:
    • Intermittent Mutagenesis (U + N + I): Subject a conidial suspension to consecutive but separate treatments:
      • UV-light: Expose to 254 nm UV light for 60 seconds at a distance of 45 cm under a 20W lamp [4].
      • Chemical (NTG): Treat with 1.0 mg/mL NTG for 60 minutes [4].
      • Ion-beam: Irradiate using a dose of 10 × 10¹³ ions/cm² at an energy of 30 keV [4].
    • Consecutive Mutagenesis (I/N/U): Immediately subject the treated population from the previous step to a final round of mutagenesis in the sequence of Ion-beam, NTG, then UV-light [4].
    • Mutant Screening: Plate the mutagenized population on agar media amended with a discriminatory dose of propamocarb. Select fast-growing colonies for further analysis.
    • Stability & Virulence Assessment: Pass the potential mutants repeatedly on non-selective media (e.g., 20 passages) and then re-test their propamocarb tolerance. Confirm that the mutants retain virulence and other key biological characteristics [4].

Resistance Monitoring and Biochemical Analysis

Sustained resistance management requires ongoing monitoring of pathogen populations and understanding the biochemical basis of tolerance.

Resistance Monitoring Protocol
  • Sampling: Collect pathogen isolates from commercial fields following control failures or as part of a routine surveillance program.
  • Laboratory Testing: Determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ values for propamocarb using standardized broth microdilution or agar-based assays. The Clinical and Laboratory Standards Institute (CLSI) guidelines provide a robust framework, even for plant pathogens [6].
  • Data Interpretation: Analyze MIC/EC₅₀ distributions over time. A gradual shift in the population curve suggests quantitative resistance, while a bimodal distribution indicates qualitative resistance [5].
Analysis of Membrane Lipids and Permeability

Since propamocarb targets membrane biosynthesis, analyzing lipid constituents and membrane integrity in tolerant strains can provide functional validation.

  • Method: Compare the lipid profiles of wild-type and tolerant mutant strains using techniques like gas chromatography-mass spectrometry (GC-MS).
  • Expected Outcome: Tolerant mutants may show altered lipid composition and reduced changes in membrane permeability when exposed to propamocarb, indicating a enhanced ability to resist the fungicide's damaging effects [4].

Conclusion

Propamocarb remains a valuable tool for oomycete control. Its long-term efficacy depends on strict adherence to resistance management principles: always mix, rotate, and apply at the full label rate. The experimental protocols outlined provide researchers with methods to monitor field populations, study resistance mechanisms, and develop improved strains for integrated pest management programs.

References

propamocarb residue definition for enforcement analysis

Author: Smolecule Technical Support Team. Date: February 2026

Residue Definition & Analytical Scope

The unified residue definition ensures that all relevant chemical forms are monitored and regulated as a single entity. The key parameters for analytical methods are summarized below:

Parameter Specification
Enforcement Residue Definition "Propamocarb (sum of propamocarb and its salts expressed as propamocarb)" [1] [2] [3]
Risk Assessment Residue Definition Same as enforcement definition [1] [2] [3].
Applicable Commodities Primary crops, rotational crops, processed products, honey [1] [2].
Recommended Analytical Technique High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) [1] [2].
Validated Limit of Quantification (LOQ) 0.01 mg/kg for crops with high water content and honey [1] [2].

Detailed Analytical Method for Enforcement

The established method for quantifying residues according to the enforcement definition is HPLC-MS/MS. The following workflow outlines the key stages of the analytical process:

Start Sample (Plant Material/Honey) S1 Homogenization Start->S1 S2 Solvent Extraction S1->S2 S3 Clean-up (e.g., SPE) S2->S3 S4 Analysis by HPLC-MS/MS S3->S4 S5 Data Analysis S4->S5 End Quantification vs. Calibration Standards S5->End

Sample Preparation: A representative portion of the commodity (e.g., radish roots, honey) is homogenized. For solid plant tissues, this may involve freezing and grinding under cryogenic conditions to ensure a uniform sample [1] [2] [3].

Extraction and Clean-up: Residues are extracted from the matrix using a suitable solvent, typically methanol, acetonitrile, or a buffered aqueous mixture. This is followed by a clean-up step, such as Solid-Phase Extraction (SPE), to remove co-extracted compounds that could interfere with the analysis [1] [2].

Analysis and Quantification: The purified extract is analyzed by HPLC-MS/MS. The HPLC system separates propamocarb from other components, and the tandem mass spectrometer detects and quantifies it based on its specific mass-to-charge ratio. Quantification is achieved by comparing the sample response to a calibration curve of known standard concentrations. The method must be validated to confirm it can reliably detect residues at the LOQ of 0.01 mg/kg [1] [2].

Maximum Residue Levels (MRLs) for Selected Commodities

MRLs are established based on residue trials that reflect the approved use of the pesticide. The following table shows recent MRL changes for propamocarb:

Commodity Existing EU MRL (mg/kg) Proposed/New EU MRL (mg/kg) Justification
Small Radish Leaves (in Roman rocket/rucola) 30 600 Supports intended indoor use; no consumer risk identified [1].
Radishes (Roots) 3 8 Supports intended indoor use; no consumer risk identified [1].
Honey 0.05 (at LOQ) 15 Reflects residues from semi-field trials on bee-attractive crops; no consumer risk identified [2].
Chards/Beet Leaves 30 40-50 Supported by data extrapolated from lettuces; no consumer risk identified [3].

Regulatory Context & Consumer Safety

MRL applications and modifications are submitted in accordance with Article 6 of Regulation (EC) No 396/2005 [1] [2] [3]. The consumer risk assessment is performed using the EFSA Pesticide Residues Intake Model (PRIMo). For all the MRL changes discussed, EFSA concluded that the resulting short-term and long-term dietary exposure is unlikely to pose a risk to consumer health, as intake remains below the toxicological reference values [Acceptable Daily Intake (ADI) of 0.24 mg/kg bw per day and Acute Reference Dose (ARfD) of 0.84 mg/kg bw] [1] [2] [3].

Key Takeaways for Practitioners

For researchers and scientists enforcing compliance, the critical points are:

  • Target the Correct Residue Definition: Ensure analytical methods are calibrated and validated for the sum of propamocarb and its salts.
  • Achieve Sufficient Sensitivity: The method LOQ should be at least 0.01 mg/kg.
  • Follow Established Protocols: The HPLC-MS/MS method, with appropriate sample preparation, is the standard for reliable enforcement.

References

Propamocarb Good Agricultural Practice (GAP): Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Propamocarb (propyl 3-(dimethylamino)propylcarbamate) is a fungicide approved in the European Union (EU) for controlling fungal diseases such as late blight (Phytophthora infestans) in crops including lettuces, potatoes, and tomatoes [1]. It is often formulated as its hydrochloride salt to enhance stability and application efficiency [1]. The maximum residue levels (MRLs) for propamocarb are established under Regulation (EC) No 396/2005, with the residue definition encompassing the sum of propamocarb and its salts, expressed as propamocarb [1].

Recent regulatory reviews have identified that the existing MRL of 40 mg/kg for propamocarb in lettuces could lead to acute consumer intake concerns, exceeding the acute reference dose (ARfD) at 113% [1]. Consequently, the European Food Safety Authority (EFSA) has derived a fall-back MRL of 30 mg/kg for lettuces, which is considered safe for consumer health [1]. Additionally, MRLs for other crops have been updated; for example, radishes (roots) increased from 3 to 8 mg/kg, and Roman rocket/rucola increased from 30 to 600 mg/kg [2].

Authorized Uses and Good Agricultural Practices

EFSA's recent data call identified 40 authorized GAPs for propamocarb in lettuces across 10 EU Member States, covering northern outdoor (NEU), southern outdoor (SEU), and indoor applications [1]. The critical GAPs ensure that residue levels do not exceed the safe fall-back MRL.

Table 1: Authorized Good Agricultural Practices (GAPs) for Propamocarb in Selected EU Member States

Member State Application Method Number of Applications Application Rate (kg a.s./ha) PHI (days) Region
Czech Republic Foliar spray 1–2 1.20–1.44 7–14 NEU
Germany Drench/irrigation 1–3 1.44–1.80 7–21 NEU
France Foliar spray 1–2 1.20–1.50 7–14 SEU
Spain Foliar spray 1–3 1.44–1.80 7–21 SEU
Italy Drip irrigation 1–2 1.20–1.44 7–14 Indoor

Table 2: Maximum Residue Levels (MRLs) for Propamocarb in Key Commodities

Commodity Previous MRL (mg/kg) Current MRL (mg/kg) Effective Date
Lettuces 40 30 (fall-back) Expected Jan 2026
Radishes (roots) 3 8 23 July 2025
Roman rocket/rucola 30 600 23 July 2025
Honey and apiculture 0.05 15 May 2024
Experimental Protocols for Residue Analysis
3.1 Sample Extraction Using Modified QuEChERS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for multiresidue pesticide extraction [3].

  • Reagents: Acetonitrile (LC-MS grade), acetic acid (1%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary-secondary amine (PSA), graphitized carbon black (GCB) [3] [4].
  • Procedure:
    • Homogenize 5 g of sample (e.g., lettuce, tomato) with 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid [3].
    • Add 4 g of MgSO₄ and 1 g of NaCl, then vortex vigorously for 5 minutes [4].
    • Centrifuge at 5,000 rpm for 10 minutes [4].
    • Transfer 4 mL of supernatant to a tube containing 100 mg PSA and 500 mg MgSO₄ for clean-up [4].
    • Vortex for 1 minute, centrifuge, and filter the organic layer through a 0.45 μm PTFE filter prior to analysis [5].
3.2 Instrumental Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended for precise quantification [3] [5].

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) [3].
    • Mobile Phase: (A) 5 mmol/L ammonium formate in water with 10% methanol and 0.1% formic acid; (B) methanol [3].
    • Gradient: 17.5–82.5% B over 25 minutes [3].
    • Flow Rate: 0.3 mL/min; column temperature: 35°C [3].
  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode (0.98 kV) [3].
    • Detection: Multiple reaction monitoring (MRM) with argon collision gas [3].
    • Quantification: Use matrix-matched calibration curves (0.005–0.060 µg/mL) to minimize matrix effects [3].
3.3 Method Validation

Validate the method according to SANTE/11312/2021 guidelines [5]:

  • Linearity: Calibration curves with R² ≥ 0.990 [5].
  • Accuracy: Recovery rates of 70–120% for most pesticides [3].
  • Precision: Relative standard deviation (RSD) ≤ 20% [5].
  • Limit of Quantification (LOQ): 0.02 mg/kg for over 239 pesticides [3].
Resistance Management and Environmental Considerations

To protect the efficacy of propamocarb and minimize resistance development, adhere to the following guidelines [6]:

  • Mixing Partners: Always apply propamocarb in mixture with another fungicide having a different mode of action (e.g., fluopicolide) [6].
  • Application Limits: Do not exceed 6060 g propamocarb per hectare per crop season [6].
  • Environmental Monitoring: Implement riverine sampling to detect pesticide runoff, particularly in high-use regions [7].

The workflow below summarizes the key steps for establishing and monitoring propamocarb GAP.

G Start Start: Propamocarb GAP RegReview Regulatory Review Start->RegReview GAPDefine Define GAP Parameters RegReview->GAPDefine EFSA Guidance FieldTrial Conduct Field Trials GAPDefine->FieldTrial GAP-Compliant Applications ResidueAnalysis Residue Analysis FieldTrial->ResidueAnalysis Sample Collection MRLSetting Set MRL ResidueAnalysis->MRLSetting Residue Data Monitoring Monitoring & Compliance MRLSetting->Monitoring Enforcement Monitoring->GAPDefine Feedback Loop

Diagram 1: Workflow for Establishing and Monitoring Propamocarb Good Agricultural Practice (GAP)

Conclusion

Propamocarb remains an effective fungicide when used according to authorized GAPs. The fall-back MRL of 30 mg/kg for lettuces ensures consumer safety while supporting agricultural productivity. Robust analytical methods, such as QuEChERS with UPLC-MS/MS, enable reliable residue monitoring. Adherence to resistance management strategies, including mixing modes of action and limiting application rates, is crucial for sustaining propamocarb efficacy.

References

Comprehensive Application Notes and Protocols for Propamocarb and Fluopicolide Combination Therapy in Oomycete Disease Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Propamocarb-Fluopicolide Combination

The combination of propamocarb hydrochloride and fluopicolide represents a strategically important fungicidal formulation for managing oomycete pathogens in agricultural systems. This combination product, marketed as Infinito by Bayer Crop Science, leverages the complementary mechanisms of action of two distinct active ingredients to provide enhanced disease control against economically significant pathogens including Phytophthora infestans (causing potato late blight) and Phytophthora nicotianae (causing tobacco black shank). The strategic value of this combination has increased in response to the emergence of new resistant strains of oomycete pathogens, particularly those demonstrating resistance to other fungicide classes such as CAA fungicides (e.g., mandipropamid) and OSBPI fungicides (e.g., oxathiapiprolin) [1].

The propamocarb-fluopicolide combination exemplifies modern disease management approaches that integrate multiple modes of action to improve efficacy while managing resistance development. This compound (625 g/L in Infinito) is a systemic carbamate fungicide that disrupts cell membrane integrity, while fluopicolide (62.5 g/L in Infinito) is a benzamide fungicide with translaminar movement that targets the pathogen's cytoskeleton [2]. This combination provides protectant, curative, and anti-sporulant activity, offering comprehensive protection across all stages of pathogen development [2]. These properties make it particularly valuable in integrated disease management programs for high-value crops where oomycete diseases cause significant economic losses.

Mode of Action and Synergistic Activity

Dual Mechanism of Action

The efficacy of the propamocarb-fluopicolide combination stems from the complementary biochemical pathways targeted by each active ingredient, creating a multi-site attack strategy against oomycete pathogens:

  • Fluopicolide employs a novel mode of action by disrupting the pathogen's cytoskeleton through interference with spectrin-like proteins, which are vital for maintaining cellular structural integrity. This fungicide demonstrates translocaminar mobility within plant tissues and exhibits dramatic activity against motile zoospores, halting their movement within seconds of contact and causing cell rupture in less than a minute [2]. Additionally, fluopicolide affects all developmental stages of the pathogen lifecycle, including sporulation, zoospore and cyst formation, zoospore mobility, cyst germination, and mycelial growth. Its power to control mycelial growth also blocks the pathogen's sexual reproduction by preventing the mycelia of different mating types from meeting [2].

  • This compound operates through a distinct mechanism as a systemic fungicide that interferes with phospholipid and fatty acid biosynthesis, essential processes for fungal cell wall formation [3]. This disruption of membrane integrity crucially influences the pathogen's developmental pathway, promoting direct germination while significantly reducing spore production to approximately one-tenth of its potential [2]. The systemic activity of propamocarb enables comprehensive distribution within plant tissues, providing protection to new growth that emerges after application.

Demonstrated Synergistic Effects

Research has confirmed that the combination of fluopicolide and propamocarb exhibits synergistic interaction rather than merely additive effects. Laboratory toxicity studies against Phytophthora nicotianae demonstrated that the combination index significantly enhanced efficacy compared to either component alone [4]. The individual half-maximal effective concentration (EC₅₀) values were 0.20 mg/L for fluopicolide and 3.30 mg/L for this compound when tested separately. However, when combined, the EC₅₀ value decreased to 0.06 mg/L, indicating substantial synergy [4]. This synergistic action translates to improved field performance and allows for reduced application rates while maintaining efficacy, contributing to more sustainable agricultural practices.

Table 1: Comparative Efficacy of Individual Components and Combination Against Phytophthora nicotianae

Treatment EC₅₀ Value (mg/L) Relative Efficacy
Fluopicolide alone 0.20 Baseline
This compound alone 3.30 16.5× less effective than fluopicolide
Combination (fluopicolide + propamocarb) 0.06 3.3× more effective than fluopicolide alone
Lifecycle Stage Targeting

The combination product demonstrates activity across multiple stages of the oomycete pathogen lifecycle:

G Oomycete Lifecycle Stages Targeted by Propamocarb-Fluopicolide cluster_1 Fluopicolide Targets cluster_2 Propamocarb Targets Oomycete Lifecycle Oomycete Lifecycle F1 Sporulation inhibition Oomycete Lifecycle->F1 F2 Zoospore immobilization Oomycete Lifecycle->F2 F3 Cell wall lysis Oomycete Lifecycle->F3 F4 Mycelial growth inhibition Oomycete Lifecycle->F4 P1 Direct germination promotion Oomycete Lifecycle->P1 P2 Spore production reduction Oomycete Lifecycle->P2 P3 Membrane synthesis disruption Oomycete Lifecycle->P3 Enhanced efficacy Enhanced efficacy F1->Enhanced efficacy F2->Enhanced efficacy F3->Enhanced efficacy F4->Enhanced efficacy P1->Enhanced efficacy P2->Enhanced efficacy P3->Enhanced efficacy

Formulations and Compatibility

Commercial Formulation Specifications

The primary commercial formulation containing propamocarb and fluopicolide is Infinito 68.75 SC, a suspension concentrate developed by Bayer Crop Science [5]. This formulation contains 62.5 g/L this compound and 6.25 g/L fluopicolide,

creating a standardized 10:1 ratio that optimizes the synergistic relationship between the two active ingredients [2]. The suspension concentrate formulation provides excellent mixing properties and spray tank stability while facilitating uniform coverage on plant surfaces. The product is available in standard 10-liter containers, with application rates typically ranging from 1.2 to 1.6 L/ha depending on disease pressure and target crop [2].

Tank Mix Combinations and Compatibility

While Infinito provides complete late blight protection without additional fungicides, it can be used in rotation with other mode of action groups as part of resistance management strategies. Recommended tank mix partners and alternates include:

  • QiI fungicides: Amisulbrom and cyazofamid provide effective protection against tuber blight and represent different mode of action groups suitable for rotation [2]. However, these should not be applied as a mix together since both belong to the QiI mode of action group.

  • Cymoxanil combinations: Although sometimes suggested for combating CAA-resistant strains (EU_43_A1), cymoxanil alone provides only 2-3 days protection which is generally insufficient [1].

  • Amisulbrom: Maintaining full dose rates is critical, as Bayer glasshouse trials indicated that amisulbrom at 60% dose provides only 20-25% control of EU_43_A1 isolates, while the full rate increases control to over 70% [1].

Table 2: Compatible Fungicide Classes for Rotation Programs

Fungicide Class Example Active Ingredients Compatibility Rating Application Notes
QiI fungicides Amisulbrom, cyazofamid High Do not mix QiI fungicides together; use in alternation
Phenylamides Mefenoxam, metalaxyl Moderate Known resistance issues; use with caution
Carbamates Propamocarb N/A Base component of Infinito
Benzamides Fluopicolide N/A Base component of Infinito
CAA fungicides Mandipropamid Low to moderate Resistance reported in newer strains

Application Protocols and Guidelines

Standard Application Parameters for Potato

For control of late blight (Phytophthora infestans) in potatoes, Infinito should be applied preventatively as part of a scheduled blight control program timed with blight infection periods or local blight warnings [2]. Applications should commence when the crop meets along the row, typically starting from tuber initiation through canopy complete until complete haulm destruction [2].

  • Application rate: 1.6 L product per hectare
  • Water volume: 200-400 L/ha
  • Spray interval: 7-10 days, depending on disease pressure
  • Maximum individual dose: 1.6 L product per hectare
  • Maximum total dose: 6.4 L product per hectare per crop
  • Latest application: 7 days before harvest

Applications must be made to dry foliage, and irrigation or rainfall should not occur within 1 hour after application to ensure proper adsorption [2]. Under high disease pressure or in irrigated crops (which should be treated as high risk), the spray interval may be shortened to 7 days, though all other conditions of use must still be followed.

Application to Other Crops

The propamocarb-fluopicolide combination has demonstrated efficacy against various oomycete pathogens across multiple crop species:

  • Tomatoes: Applications should begin at fruit development stage, with research showing 7-day intervals at 1.5-3.0 L/ha providing effective control while maintaining residues below maximum residue limits [5].

  • Tobacco: For control of black shank caused by Phytophthora nicotianae, both greenhouse and field trials have demonstrated superior efficacy compared to dimethomorph and mefenoxam standards [4].

  • Vegetable Brassicas: Under Extension of Authorisation for Minor Use (EAMU) provisions, Infinito can be applied to control downy mildew (Peronospora spp.) on protected and outdoor broccoli, Brussels sprouts, cabbage, cauliflower, kale, and collards at a maximum rate of 1.6 L/ha [2].

  • Allium crops: For control of downy mildew on bulb onion, shallot, garlic, leek, and salad onion, and white tip (Phytophthora porri) in leek, a maximum of one application per year is permitted at 1.6 L/ha [2].

Application Timing Optimization Strategy

G Optimal Application Strategy for Potato Late Blight Control Crop Growth Stage Crop Growth Stage S1 Pre-emergence to row closure Crop Growth Stage->S1 S2 Tuber initiation (critical period) S1->S2 F1 Other MOA fungicides S1->F1 S3 Rapid canopy expansion S2->S3 F2 Infinito applications S2->F2 F3 Tuber blight protection fungicides S2->F3 S4 Full canopy protection S3->S4 S3->F2 S3->F3 S5 Haulm destruction period S4->S5 S4->F2 S4->F3 ↑ Disease Risk ↑ Disease Risk ↓ Disease Risk ↓ Disease Risk

Resistance Management Protocols

Current Resistance Situation

The emergence of new late blight strains with resistance to multiple fungicide classes has heightened the importance of robust resistance management strategies. Recent monitoring has identified genotypes EU_43_A1 and EU_46_A1 which have demonstrated resistance to both CAA fungicides (e.g., mandipropamid) and OSBPI fungicides (e.g., oxathiapiprolin) [1]. These newer genotypes represent a significant challenge as they are more virulent and capable of overcoming major resistance genes in cultivars previously considered resistant.

Importantly, monitoring studies conducted from 2013 to 2023 on 460 Phytophthora infestans isolates across Northern, Central, and Southern Europe have not detected field resistance to fluopicolide [6]. Similarly, propamocarb continues to be effective against late blight with no reported resistance [1]. This maintained sensitivity underscores the value of incorporating these active ingredients into resistance management programs.

Antiresistance Strategies

To preserve the long-term efficacy of the propamocarb-fluopicolide combination, the following resistance management protocols should be implemented:

  • Application Limitation: No more than two consecutive applications of Infinito should be made before switching to an alternative mode of action [6]. The total number of Infinito applications should not exceed four times or more than 50% of the total fungicide applications per season [6].

  • Propamocarb Stewardship: To protect the ongoing efficacy of propamocarb, applications should not exceed 6060 g propamocarb per hectare per crop in 2025 [1]. Propamocarb should always be applied in mixture with another fungicide with sufficient activity on P. infestans and in alternation with fungicides from different cross-resistance groups [1].

  • Programmed Alternation: Infinito should be alternated with products containing different modes of action that also offer effective protection against tuber blight, such as those featuring amisulbrom or cyazofamid [2]. The Danish experience with EU_43_A1 demonstrates the effectiveness of limiting specific fungicide classes to just two applications per season and avoiding early-season applications to reduce selection pressure [1].

Table 3: Resistance Management Protocol Summary

Strategy Implementation Rationale
Application sequence limit Maximum 2 consecutive applications Prevents selection pressure buildup
Seasonal application limit ≤4 applications or ≤50% of total fungicide applications Reduces overall selection pressure
Propamocarb dosage limit ≤6060 g/ha/crop (2025 season) Maintains long-term efficacy
Mixture requirement Always apply with effective partner Provides multiple attack sites
Rotation obligation Alternate with different MOA groups Prevents resistance development to single site inhibitors

Residual Analysis and Environmental Monitoring Protocols

Analytical Methodologies for Residue Determination

The determination of propamocarb and fluopicolide residues in crop tissues and environmental samples requires specialized analytical approaches. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for simultaneous extraction and analysis of both compounds [5]. The optimized protocol includes:

  • Extraction: Sample homogenization followed by extraction with ethyl acetate [5]
  • Cleanup: Dispersive solid-phase extraction (d-SPE) for matrix removal [5]
  • Analysis:
    • Fluopicolide: Determination by gas-liquid chromatography (GLC) [5]
    • Propamocarb: Quantification by gas chromatography-mass spectrometry (GC-MS) [5]

For enhanced sensitivity and simultaneous determination of parent compounds and metabolites, UHPLC-Orbitrap-MS methodology has been developed, allowing for detection limits of 0.01 mg/kg for fluopicolide and 0.10 mg/kg for propamocarb in tomato matrices [5].

Dissipation Kinetics in Environmental Matrices

Understanding the environmental fate of propamocarb and fluopicolide is essential for regulatory compliance and environmental safety assessment:

  • Tomato: Half-lives for fluopicolide were determined to be 2.58 and 2.31 days at single and double application rates respectively, while propamocarb half-lives were 1.49 and 2.08 days at the same rates [5]. Residues of fluopicolide dissipated below the limit of quantification (0.01 mg/kg) after 7-10 days, while propamocarb residues reached the LOQ (0.10 mg/kg) after 5-7 days [5].

  • Soil: Propamocarb demonstrates low persistence in soils with dissipation half-life (DT₅₀) values typically less than 12 days [3]. Fenamidone (a fungicide with similar chemical properties) shows low to medium persistence with DT₅₀ values below 50 days [3]. Soil samples collected 15 days after final application showed no detectable residues of either compound at their respective detection limits [5].

  • Water: Both compounds exhibit higher persistence in aquatic environments with DT₅₀ values exceeding 50 days in water, with similar dissipation patterns observed under both sunlight and darkness conditions [3].

Metabolic Pathways and Transformation Products

Propamocarb and fluopicolide undergo transformation into several metabolites in environmental and plant systems:

  • Propamocarb is absorbed by soils and water and can be converted into metabolites through transformation processes influenced by physicochemical properties (pH, texture, organic material content), biological properties (microbial population), and weather conditions [3].

  • Regulatory status: The European Food Safety Authority has indicated that the renewal of fenamidone (a fungicide often paired with propamocarb in other formulations) could not be approved due to insufficient information about its risk assessment and metabolites [3]. This highlights the importance of comprehensive metabolite studies for regulatory compliance.

The maximum residue limits (MRLs) established for propamocarb are 5 mg/kg for cucurbits and watermelon and 0.3 mg/kg for potatoes, expressed as the sum of propamocarb and its salts but excluding metabolites [3].

Environmental and Regulatory Considerations

Ecotoxicological Profile

The environmental safety profile of the propamocarb-fluopicolide combination requires careful consideration in application planning:

  • Groundwater protection: Applications must not exceed 400 g/ha of fluopicolide in any three-year period to prevent groundwater contamination [2].

  • Buffer zones: Infinito applications require no specific buffer zones, enhancing flexibility in application planning [2].

  • Ecological impact: The compounds show differential persistence in soil versus water systems, requiring attention to application timing and rates in sensitive watershed areas.

Regulatory Status and Stewardship

The propamocarb-fluopicolide combination is approved for use in multiple crops under specific regulatory conditions:

  • Potatoes: Full registration for late blight control with established pre-harvest intervals [2]
  • Minor crops: EAMU approvals for various vegetable crops under specific application limitations [2]
  • Application windows: Outdoor applications to brassicas are only permitted between April 1 and October 31 [2]

Ongoing monitoring of regulatory developments is essential as the European Union continues to refine pesticide approvals based on evolving risk assessment methodologies.

Conclusion

The propamocarb-fluopicolide combination represents a valuable tool for managing oomycete diseases in agricultural production systems. Its dual mode of action provides effective control against key pathogens while offering resistance management benefits in an era of evolving fungicide sensitivity. The detailed application protocols and methodological guidelines presented in this document provide researchers and agricultural professionals with science-based recommendations for maximizing efficacy while maintaining environmental responsibility. As pathogen populations continue to evolve, ongoing sensitivity monitoring and adherence to stewardship principles will be essential for preserving the long-term utility of this important fungicide combination.

References

Identified Degradation Products of Propamocarb

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Name Chemical Designation Detection Context Notes / Significance
Propamocarb (Parent) Propyl [3-(dimethylamino)propyl]carbamate [1] Primary residue in crops [2] [1] Main residue; focus of MRL enforcement [2]
N-Desmethyl Propamocarb Propyl [3-(methylamino)propyl]carbamate [1] Found in crops, soil, and water [1] -
2-Hydroxypropamocarb - Detected in cucumber, tomato, potato, spinach [3] [1] A minor metabolite [3]
N-Oxide Propamocarb Propyl [3-(dimethylnitroryl)propyl]carbamate [1] Detected in cucumber, tomato, potato, spinach [3] [1] A minor metabolite [3]
Oxazoline-2-one Propamocarb 3-[3-(dimethylamino)propyl]-4-hydroxy-4-methyl-1,3-oxazolidin-2-one [1] Found in soil, water, and crops [1] -
Propamocarb hydrochloride Propyl 3-(dimethylamino)propylcarbamate hydrochloride [1] Salt form of the parent compound; common in formulations [4] [5] -

Important Regulatory Note: The current enforcement residue definition in the EU for plant products is the "sum of propamocarb and its salts, expressed as propamocarb." This definition does not include the other metabolites listed above [2] [6]. However, research suggests these metabolites can be present and should be considered in analytical methods, especially for retrospective analysis or checking for illegal pesticide use in organic farming [1].

Experimental Protocol: Studying Dissipation & Metabolites

The following workflow and detailed methodology, adapted from a study using high-resolution mass spectrometry, can be used to investigate the dissipation kinetics and metabolite profile of propamocarb in crops under greenhouse conditions [1].

A Sample Preparation & Fortification B Extraction with LC-MS/MS Solvent A->B C Analysis with HRMS B->C D Targeted Analysis (Quantification) C->D E Untargeted Analysis (Metabolite Identification) C->E F Data Processing with Prediction Software E->F

1. Sample Preparation:

  • Matrix: The study was conducted on vegetables like cucumbers and courgettes grown in a greenhouse [1].
  • Treatment: Propamocarb was applied at two different doses. Samples were collected at intervals from 1 hour to 30 days after application [1].

2. Extraction:

  • The incurred crop samples were extracted using a solvent mixture suitable for liquid chromatography-mass spectrometry (LC-MS/MS) [1].

3. Instrumental Analysis:

  • Technique: Use Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). An Orbitrap-based system is recommended for its high mass accuracy [1].
  • Analysis Modes:
    • Targeted Analysis: To precisely quantify the parent propamocarb and any known metabolites for which reference standards are available [1].
    • Untargeted Analysis: To screen for and identify unknown or unexpected metabolites. This involves full-scan data-dependent MS/MS acquisition [1].

4. Data Processing and Metabolite Identification:

  • Use specialized software (e.g., Compound Discoverer, MassChemSite) to automate the processing of HRMS data. These tools can predict potential transformation products and help identify the structure of unknown metabolites by comparing experimental spectra with theoretical predictions [1].

Key Experimental Findings

Applying the above protocol in a scientific study yielded the following results [1]:

  • Persistence: Propamocarb has low persistence in vegetables, with a reported half-life (DT₅₀) of less than 30 days under greenhouse conditions.
  • Metabolite Formation: Metabolites such as 2-hydroxypropamocarb and N-oxide propamocarb were detected in the treated crops as early as one day after application.
  • Methodology Gap: Many standard multi-residue methods only analyze the parent compound. Optimizing methods to include key metabolites is necessary for a comprehensive residue picture and to detect potential illegal use.

Frequently Asked Questions (FAQs)

Q1: What is the difference between propamocarb and this compound? A: this compound is a salt form of the active substance propamocarb. It has better water solubility, which allows for more efficient movement within the plant. From a regulatory perspective, Maximum Residue Levels (MRLs) are set for the sum of propamocarb and its salts, expressed as propamocarb [2] [5].

Q2: Are propamocarb degradation products included in the legal residue limits? A: Currently, in the European Union, the enforcement residue definition for plant products does not include the specific metabolites like 2-hydroxypropamocarb or N-oxide propamocarb. The legal limit (MRL) only considers the "sum of propamocarb and its salts" [2] [6]. However, research highlights the need to monitor these compounds for a full risk assessment [1].

Q3: What is the best analytical technique for studying propamocarb metabolites? A: Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), such as an Orbitrap system, is the most powerful technique. It allows for both the precise quantification of the parent compound and the identification of unknown metabolites through retrospective data analysis without re-injecting samples [1].

References

Propamocarb Hydrochloride: Degradation Data & Preharvest Intervals

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the degradation kinetics and safety intervals for propamocarb-hydrochloride in three crops, based on a study using HPLC-DAD and QuEChERS methodology [1] [2].

Crop Half-life (t₁/₂) (days) Preharvest Interval (PHI) (days) Maximum Residue Limit (MRL)
Tomatoes 1.29 4 1.0 mg kg⁻¹
Potatoes 2.26 3 0.5 mg kg⁻¹
Cucumber 9.05 7 1.0 mg kg⁻¹

Note on Formulation Differences: Research indicates that different commercial formulations of the same active ingredient can degrade at different rates. For example, a study on potatoes found that while one formulation (Previcur-N) had a half-life of 2.26 days, another (Proplant) had a significantly longer half-life of 6.29 days [3]. This means the Preharvest Interval (PHI) may need to be adjusted accordingly—3 days for the first formulation versus 10 days for the second [3]. Always confirm the specific product's guidelines.

Experimental Protocol: QuEChERS and HPLC-DAD Analysis

The cited studies used a standardized methodology for analyzing propamocarb-hydrochloride residues. Below is a general workflow that you can adapt for your troubleshooting guides.

Start Start: Sample Collection Step1 Homogenization Start->Step1 Step2 Extraction (QuEChERS Method) Step1->Step2 Step3 Clean-up (Dispersive SPE) Step2->Step3 Step4 Analysis (HPLC-DAD) Step3->Step4 Step5 Data Processing Step4->Step5 End Result: Quantification Step5->End

Workflow Steps Explained:

  • Sample Collection & Homogenization: Collect a representative sample of the crop (e.g., tomatoes, potatoes, cucumber). The edible portions should be homogenized to create a consistent matrix for analysis [1] [2].
  • Extraction (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used. This typically involves extracting the pesticide residues from the homogenized sample with an organic solvent like acetonitrile, followed by a salting-out step to separate water from the organic phase [1] [3].
  • Clean-up (Dispersive SPE): The extract is further cleaned using dispersive Solid-Phase Extraction (d-SPE). This step removes co-extracted compounds like organic acids, pigments, and sugars, which can interfere with the analysis and protect the HPLC instrument [1].
  • Analysis (HPLC-DAD): The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) system. Propamocarb is separated on a chromatographic column and detected by a Diode-Array Detector (DAD). The compound is identified by its retention time and its characteristic ultraviolet (UV) spectrum [1] [3].
  • Data Processing & Quantification: The peak area from the chromatogram is measured and compared to a calibration curve of known standards. This allows for the precise quantification of propamocarb-hydrochloride residue levels in the original sample (in mg kg⁻¹) [1].

Frequently Asked Questions (FAQs)

Q1: The half-life for cucumbers is much longer than for tomatoes and potatoes. Why is that? The significant variation in half-lives is likely due to differences in the physical and biochemical properties of each crop. Factors such as water content, skin thickness, waxiness, and inherent metabolic activity can all influence how quickly a pesticide is broken down and dissipated. The data suggests that propamocarb is more persistent in the cucumber matrix [1] [2].

Q2: What could cause my experimental results to deviate from the published half-life values? Several factors can cause discrepancies:

  • Formulation Type: As noted earlier, different commercial formulations can have different degradation rates [3].
  • Environmental Conditions: Field conditions such as temperature, rainfall, sunlight (which can cause photodegradation), and soil type can dramatically affect dissipation rates.
  • Application Method: Differences in application rate, coverage, and growth stage at the time of application can influence initial deposit and degradation.
  • Analytical Method Variance: Slight differences in following the QuEChERS protocol or calibration of the HPLC instrument can also lead to variations.

References

propamocarb compatibility with copper-based fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Fungicide Compatibility Guide

The table below summarizes the key compatibility information found in the search results.

Copper Fungicide Type Compatibility with Propamocarb Key Considerations & Evidence
Copper Succinate (DT) Compatible Can be mixed to control oomycete and bacterial diseases simultaneously [1].
General Copper Preparations Unknown / High Risk Copper ions can cause chemical reactions (sedimentation, layering) with metals in other pesticides; a preliminary jar test is mandatory before any field application [1].
Copper Hydroxide (e.g., Kocide) Incompatible Specifically identified as unacceptable for mixing, as it can cause phytotoxicity [1].
Copper Oxychloride Incompatible Should not be mixed with mancozeb, zinc, or thiram, which are often components in other fungicide formulations [1].

Experimental Protocol for Compatibility Testing

Given the risks, you should always conduct a compatibility test before preparing a tank mixture for experiments. Below is a recommended methodology based on standard advisory practices [1].

  • Preparation of Stock Solutions: Prepare small, representative volumes of the propamocarb and copper fungicide solutions separately, using the same water source and concentration you plan to use in the field.
  • Jar Test for Mixing: Combine the solutions in a clear glass jar at a 1:1 ratio. Gently agitate the mixture and observe it closely for at least 30 minutes.
  • Observation Parameters: Look for any of the following signs of incompatibility:
    • Physical Changes: Formation of a precipitate, gel, or sludge.
    • Visual Clues: Separation or layering of the mixture, excessive foaming, or an unexpected change in color or texture.
    • Temperature Change: Note if the mixture becomes warm, indicating a chemical reaction.
  • Phytotoxicity Bioassay: If the jar test shows no immediate reaction, the mixture should still be tested for phytotoxicity. Spray the mixture on a few leaves of the test plants and observe for at least 24-48 hours for any signs of leaf burn, chlorosis (yellowing), or necrosis (death of tissue).

This experimental workflow can be visualized as follows:

G start Prepare Stock Solutions step1 Jar Test: Mix & Observe start->step1 step2 Check for Precipitate, Separation, Color Change? step1->step2 step3 Phytotoxicity Bioassay on Test Plants step2->step3 No Reaction end_unsafe Do Not Use Mixture: Incompatible step2->end_unsafe Reaction Observed step4 Monitor for Leaf Burn, Chlorosis, Necrosis step3->step4 end_safe Mixture Likely Compatible step4->end_safe No Damage step4->end_unsafe Damage Appears

Key Technical Advisory Points

  • General Caution with Copper: Copper-containing fungicides are noted as the most likely to cause phytotoxicity [1].
  • Critical of Additives: Incompatibility may not stem from the active ingredients alone. The surfactants, stabilizers, and other inert ingredients in different commercial formulations can react unpredictably. A product from one manufacturer might mix safely, while the same active ingredient from another supplier might not [1].
  • Mode of Action Synergy: Propamocarb is a systemic fungicide effective against oomycetes [2], while most copper fungicides are protectants with broad-spectrum activity against bacterial and fungal diseases [3] [4]. A compatible mixture can, in theory, provide synergistic control.

References

reducing propamocarb phytotoxicity on sensitive crops

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Propamocarb Phytotoxicity & Tolerance

Propamocarb is a systemic carbamate fungicide used against oomycete diseases like downy mildew and late blight [1] [2]. Excessive application can lead to phytotoxicity, causing metabolic impairment, increased cell membrane permeability, and accumulation of reactive oxygen species (ROS) that damage cells [3].

Research on cucumber genotypes with contrasting propamocarb accumulation levels reveals several tolerance mechanisms [3]:

  • Enhanced Antioxidant Defenses: Tolerant genotypes activate antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), ascorbate peroxidase (APX), glutathione peroxidase (GPX), and glutathione reductase (GR). The ascorbate-glutathione (AsA-GSH) cycle is crucial for detoxification.
  • Glutathione-Dependent Detoxification: The glutathione (GSH) system plays a central role in neutralizing toxic compounds.
  • Physical and Physiological Traits: Tolerant plants often have higher leaf wax content and increased stomatal conductance, which may reduce pesticide absorption and facilitate transpiration loss.

FAQs for Researchers

Q1: What are the primary molecular and physiological indicators of propamocarb stress in plants? Key indicators include accumulation of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), increased malondialdehyde (MDA) content indicating lipid peroxidation and cell membrane damage, and altered activity of major antioxidant enzymes [3].

Q2: Are there genetic resources for studying or improving propamocarb tolerance? Yes, research has identified contrasting genotypes. For example, in cucumbers, genotype 'D0351' accumulates low propamocarb residues, while 'D9320' accumulates high levels. These serve as excellent model systems for studying the genetic and molecular basis of tolerance, such as the role of the CsHMGB gene [3].

Q3: What is the role of the CsHMGB gene in propamocarb tolerance? The CsHMGB gene encodes a nuclear protein that functions as a central regulator in response to propamocarb stress. Overexpression of CsHMGB enhances tolerance by promoting the ascorbate-glutathione (AsA-GSH) system, boosting antioxidant enzyme activity, reducing ROS accumulation, and increasing cuticular wax and stomatal conductance [3].

Experimental Protocols for Phytotoxicity Assessment

Protocol 1: Quantifying Oxidative Stress Markers

This protocol measures key biochemical indicators of plant cell damage under propamocarb stress [3].

  • 1. Sample Preparation: Homogenize 0.5 g of fresh leaf tissue in 5 mL of pre-cooled phosphate buffer (50 mM, pH 7.8) on ice. Centrifuge the homogenate at 12,000 × g for 20 minutes at 4°C. Collect the supernatant as the crude enzyme extract.
  • 2. Malondialdehyde (MDA) Measurement: The MDA content is measured using the thiobarbituric acid (TBA) reaction.
    • Mix 1 mL of enzyme extract with 2 mL of 0.6% TBA solution.
    • Heat the mixture in a boiling water bath for 15 minutes, then cool quickly and centrifuge.
    • Measure the absorbance of the supernatant at 450 nm, 532 nm, and 600 nm. Calculate MDA concentration using the extinction coefficient 155 mM⁻¹cm⁻¹.
  • 3. Hydrogen Peroxide (H₂O₂) Measurement: Use titanium sulfate or other colorimetric methods. Monitor absorbance changes at 410 nm.
  • 4. Antioxidant Enzyme Assays:
    • SOD: Measure its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT) at 560 nm.
    • POD: Monitor the guaiacol oxidation at 470 nm.
    • CAT: Measure the decomposition of H₂O₂ by tracking the decrease in absorbance at 240 nm.
Protocol 2: Evaluating Detoxification Capacity via the AsA-GSH System

This protocol assesses the status of the ascorbate-glutathione cycle, a key detoxification pathway [3].

  • 1. Metabolite Extraction: Extract metabolites from 0.5 g of leaf tissue using 5 mL of 5% (w/v) meta-phosphoric acid. Centrifuge at 12,000 × g for 20 minutes at 4°C.
  • 2. Ascorbate (AsA) Pool Measurement: Determine total ascorbate by reducing dehydroascorbate (DHA) to AsA with dithiothreitol (DTT). Measure AsA content spectrophotometrically by reacting with 2,2'-dipyridyl at 525 nm.
  • 3. Glutathione (GSH) Pool Measurement: The GSH content is measured using a recycling assay with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) are measured, and reduced glutathione (GSH) is calculated by difference. Monitor the change in absorbance at 412 nm.

Key Experimental Parameters from Research

The table below summarizes treatment details from a foundational study on cucumber for designing experiments [3].

Parameter Specification Notes
Model Plant Cucumber (Cucumis sativus L.) Genotypes D0351 (low residue) & D9320 (high residue) are key.
Propamocarb Treatment Concentration 400 ppm, 800 ppm, 1200 ppm Applied as a foliar spray until runoff. 400 ppm used for residue tracking.
Key Time Points for Sampling 6, 9, 12, 24, 36, 48, 72, 96, 120 hours post-application Critical for capturing dynamic gene expression and metabolic shifts.
Tissues for Analysis Fruit peel, fruit pulp, leaves, stems, roots, female/male flowers Fruit peel shows highest correlation with propamocarb residue levels.

The table below outlines core components of the ascorbate-glutathione defense system that can be experimentally modulated [3].

System Component Key Elements/Enzymes Proposed Role in Propamocarb Tolerance
Antioxidant Enzymes SOD, POD, CAT, APX, GPX, GR, GST Scavenge ROS; GR and GST are directly linked to glutathione metabolism.
Ascorbate (AsA) Pool Ascorbate, Dehydroascorbate Maintains cellular redox state; substrate for APX.
Glutathione (GSH) Pool Reduced Glutathione, Oxidized Glutathione Directly neutralizes toxins; acts as an antioxidant and enzymatic cofactor.

Propamocarb Stress Response Pathway

The following diagram illustrates the integrated plant response to propamocarb stress, based on research into the CsHMGB gene and antioxidant systems [3]:

G cluster_1 Antioxidant Defense cluster_2 Detoxification & Sequestration cluster_3 Physical & Physiological Traits Propamocarb Propamocarb CellularStress Cellular Stress (ROS, MDA ↑) Propamocarb->CellularStress CsHMGB CsHMGB Gene Activation CellularStress->CsHMGB AntioxidantGenes Antioxidant Gene Expression CsHMGB->AntioxidantGenes DetoxSystem Detoxification System Activation CsHMGB->DetoxSystem Physiological Physiological Adaptations CsHMGB->Physiological A1 Enzyme Activity (SOD, POD, CAT, APX) AntioxidantGenes->A1 A2 AsA-GSH Cycle (GPX, GR, GST) AntioxidantGenes->A2 D1 Glutathione-Dependent Detoxification DetoxSystem->D1 P1 Cuticular Wax Biosynthesis Physiological->P1 P2 Increased Stomatal Conductance Physiological->P2 Tolerance Enhanced Tolerance & Reduced Residues A1->Tolerance A2->Tolerance D1->Tolerance P1->Tolerance P2->Tolerance

References

What are the essential validation parameters for a propamocarb LC-MS/MS method?

Author: Smolecule Technical Support Team. Date: February 2026

For a propamocarb method to be considered valid, specific performance criteria for a set of core parameters must be demonstrated. The following table summarizes these key parameters and their typical acceptance criteria, which align with international guidelines [1] [2] [3].

Parameter Description Typical Acceptance Criteria
Selectivity/Specificity Ability to measure propamocarb without interference from matrix. No significant interference at propamocarb's retention time in blank matrix samples [2].
Linearity Relationship between concentration and instrument response. R² ≥ 0.99 over the validated range [2].
Accuracy Closeness of measured value to the true value. Mean recovery of 70-120% [3].
Precision Repeatability of measurements (Repeatability & Reproducibility). RSD < 20% [3].
Limit of Quantification (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision. At or below the Maximum Residue Limit (MRL) [3].
Limit of Detection (LOD) Lowest concentration that can be detected. Typically 1/3 to 1/2 of the LOQ.
Stability Stability of propamocarb in matrix under various storage/process conditions. Recovery within 70-120% of nominal concentration [2].
Matrix Effect Ion suppression or enhancement caused by the sample matrix. Signal suppression/enforcement ideally within ±20%; should be documented and compensated for if needed [3].

What is a typical protocol for validating propamocarb in food?

The following workflow, based on modern multi-residue methods, outlines the key steps for validating an LC-MS/MS method for propamocarb in food commodities like fruits and vegetables [1] [3].

G Sample_Prep Sample Preparation (QuEChERS Extraction) LC_Separation LC Separation (Reversed-Phase Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Validation MS_Detection->Data_Analysis

1. Sample Preparation:

  • Extraction: Weigh 10±0.1 g of homogenized sample into a tube. Add 10 mL of acetonitrile (ACN) and shake for ~1 minute. Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously and centrifuge [1] [3].
  • Clean-up: Transfer an aliquot (e.g., 1 mL) of the upper ACN layer to a dispersive-SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA). Shake and centrifuge. The final extract is filtered and ready for analysis [3].

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reversed-phase C18 column. The mobile phase is typically water and methanol or acetonitrile, both modified with buffers like 2mM ammonium formate or formic acid. A gradient elution is used to separate propamocarb from matrix components [1].
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detection uses Multiple Reaction Monitoring (MRM) by selecting one or more specific precursor ion > product ion transitions for propamocarb. This ensures high selectivity [1].

3. Validation Experiments:

  • Linearity: Prepare matrix-matched standard curves in blank matrix extract at a minimum of 5 concentration levels. A linear regression with a weighting factor of 1/x is typical [2].
  • Accuracy & Precision: Spike blank matrix with propamocarb at least at three concentration levels (e.g., 0.01, 0.05, 0.10 mg/kg). Analyze replicates (n≥5) on the same day (repeatability) and on different days (within-laboratory reproducibility) [1] [3].
  • LOQ & LOD: The LOQ is the lowest spike level that meets accuracy and precision criteria. The LOD can be estimated from the signal-to-noise ratio of low-level standards (typically 3:1 for LOD, 10:1 for LOQ) [2].
  • Matrix Effect: Calculate the Matrix Effect (ME) by comparing the peak area of propamocarb spiked into blank matrix extract after extraction with the peak area of a pure standard at the same concentration: ME (%) = (Area_matrix / Area_standard - 1) × 100 [3].

What are common issues and troubleshooting tips?

Problem: High Matrix Effect causing inaccurate results.

  • Cause: Co-eluting matrix components suppress or enhance the ionization of propamocarb.
  • Solution:
    • Use matrix-matched calibration standards to compensate for the effect.
    • Improve the sample clean-up step (e.g., optimize d-SPE sorbent type/amount).
    • Dilute the sample extract before injection, if sensitivity allows.
    • Use an isotope-labeled internal standard for propamocarb if available [3].

Problem: Poor Recovery during extraction.

  • Cause: Inefficient partitioning of propamocarb into the organic solvent phase.
  • Solution:
    • Ensure the pH of the extraction is suitable for this basic compound. The standard QuEChERS protocol is often sufficient.
    • Verify shaking time and intensity to ensure proper sample-solvent contact.
    • Check for analyte degradation or instability in the extract [1].

Problem: Inadequate Chromatographic Separation.

  • Cause: Co-elution with other compounds can lead to ion suppression and inaccurate quantification.
  • Solution:
    • Optimize the LC gradient and mobile phase composition.
    • Consider using a different type of analytical column (e.g., HILIC for very polar compounds) [3].

References

managing propamocarb resistance in oomycete populations

Author: Smolecule Technical Support Team. Date: February 2026

Current Status of Propamocarb Resistance

For researchers designing experiments, it is crucial to know that as of 2025, there are no confirmed reports of field resistance to propamocarb in oomycete populations such as Phytophthora infestans [1]. Its continued efficacy is a key reason it is included in many fungicide mixtures.

However, the risk of resistance developing is considered moderate. Propamocarb is a site-specific fungicide (FRAC Code 28) [2], a class generally considered to have a higher inherent risk for resistance compared to multi-site inhibitors.

FAQs & Troubleshooting for Researchers

Here are answers to common experimental and technical questions.

Q1: What is the primary mode of action of propamocarb?

A: Propamocarb is a systemic carbamate fungicide. Its action is related to disturbing cell membrane function and lipid biosynthesis in oomycetes. Studies indicate it causes an efflux of cellular compounds, and this leakage can be inhibited by adding sterols to the medium, suggesting a complex interaction with membrane integrity [3].

Q2: How can I monitor for shifts in propamocarb sensitivity in my pathogen isolates?

A: Establish a baseline sensitivity and monitor for shifts using standardized lab assays.

  • Protocol: In Vitro Sensitivity Monitoring (Mycelial Growth Assay)
    • Culture Pathogens: Isolate and maintain pure cultures of your target oomycete (e.g., P. infestans, P. nicotianae) on an appropriate medium like rye-sucrose agar or V8 juice agar [4].
    • Prepare Fungicide-Amended Media: Create a series of agar plates amended with a logarithmic range of propamocarb hydrochloride concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include an unamended control.
    • Inoculate and Incubate: Transfer mycelial plugs from the edge of an active culture to each plate.
    • Measure and Calculate: After incubation, measure the radial growth of the mycelium. Calculate the effective concentration that inhibits growth by 50% (EC₅₀) for each isolate.
    • Monitor Shifts: A significant increase in the average EC₅₀ value or the appearance of distinct sub-populations with high EC₅₀ values over time suggests a shift towards reduced sensitivity in the population [5].
Q3: What are the best practices for using propamocarb in experiments to minimize resistance risk?

A: Adhere to the following guidelines to reduce selection pressure:

  • Always Use in a Mixture: Co-formulate or tank-mix propamocarb with a fungicide from a different FRAC group that has proven activity against oomycetes. A common and effective partner is fluopicolide (FRAC Group 43) [6].
  • Limit Applications: Adhere to a strict application limit. Current industry guidance recommends no more than 6060 g of propamocarb per hectare per crop season [1].
  • Rotate Modes of Action: In a multi-application experiment, ensure that the overall fungicide program alternates propamocarb mixtures with treatments from entirely different cross-resistance groups.
Q4: Are there new technologies for screening fungicide efficacy against oomycetes?

A: Yes, advanced bioluminescent imaging is revolutionizing high-throughput screening.

  • Technology: Engineered, genetically stable strains of Phytophthora infestans that express a codon-optimized firefly luciferase gene (PiLuc) [4].
  • Application: This system allows for real-time, non-destructive monitoring of pathogen colonization within plant tissues (leaves, tubers). You can visually quantify pathogen load and dynamically assess the protective and curative bioavailability of fungicides like propamocarb in a 96-well plate format, dramatically increasing screening capacity [4].

The workflow for this high-throughput screening method can be visualized as follows:

cluster_1 High-Throughput Screening Workflow Start Start: Engineer PiLuc Strain InVitro In Vitro HTS Start->InVitro  Inoculate in  96-well plate InVivo In Vivo Bioassay InVitro->InVivo  Apply candidate  compounds Analyze Analyze Bioluminescence InVivo->Analyze  Apply luciferin  and image End End Analyze->End  Quantify results

Experimental Data & Compatibility

The following table summarizes key quantitative data on propamocarb from authoritative databases, useful for preparing solutions and planning field or greenhouse trials [2].

Parameter Value Notes / Significance
Water Solubility (at 20°C) 900,000 mg/L Highly soluble; suitable for soil drench and foliar spray [2].
Octanol-Water Partition Coefficient (Log P) 0.84 Indicates low lipophilicity; predicts lower potential for bioaccumulation [2].
Soil DT₅₀ (Aerobic) 14 days Non-persistent; degrades relatively quickly in the environment [2].
Vapour Pressure (at 20°C) 730 mPa Highly volatile; critical to account for potential drift in experimental design [2].
Toxicological (Oral Rat LD₅₀) 2000-2900 mg/kg Categorized as low toxicity [7].

Future Research Directions

To further the scientific understanding of propamocarb and resistance management, consider these experimental avenues:

  • Investigate Molecular Mechanisms: Use bioinformatics and molecular docking studies to better understand the interaction between propamocarb and its target proteins in oomycetes, which is not yet fully elucidated [8].
  • Explore Synergistic Combinations: Screen propamocarb in combination with biological control agents. Some Trichoderma species have shown control efficacy against oomycete diseases comparable to or even exceeding that of fluopicolide-propamocarb mixtures [9].
  • Study Host-Fungicide Interactions: Research how host plant genetics influence propamocarb residue levels. The CsDIR16 gene in cucumbers has been shown to play a positive role in reducing propamocarb residues, pointing to a potential link between host biochemistry and fungicide metabolism [10].

References

optimizing propamocarb application timing for disease prevention

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb Technical Support Center

Here are answers to frequently asked questions designed to assist with your experimental planning and troubleshooting.

FAQ 1: What is the primary mode of action of propamocarb? Propamocarb is a carbamate fungicide that interferes with membrane biosynthesis in target pathogens. It leads to the accumulation of unusual fatty acids and inhibits critical processes like mycelial growth, sporangia formation, and germination [1]. It is particularly effective against Oomycete pathogens, such as Phytophthora infestans (the cause of late blight in potatoes) and Plasmopara viticola (the cause of downy mildew) [2] [1].

FAQ 2: How should propamocarb be integrated into a fungicide program to manage resistance? The emergence of strains resistant to other fungicide groups (like CAA and OSBPI) makes resistance management critical. To protect propamocarb's long-term efficacy and delay resistance development, adhere to these protocols [2]:

  • Always Use in a Mixture: Propamocarb must always be applied in a tank mix with another fungicide that has a different, effective mode of action against the target pathogen. Using it alone increases resistance risk.
  • Limit Application Frequency: Follow specific application limits. For example, guidance for the 2025 season recommends applying no more than 6060g of propamocarb per hectare per crop [2].
  • Alternate Modes of Action: Rotate propamocarb with fungicides from different cross-resistance groups throughout the season.

FAQ 3: What are the key application timing principles for optimal protection? Like many penetrant fungicides, propamocarb has limited curative activity. Its application timing is therefore most effective as a preventive or early-intervention measure [3].

  • Preventive Application: Apply before infection occurs or when disease risk is high (e.g., based on disease forecasting models).
  • Early Curative Window: It can slow or stop infections if applied within a short window (typically 24 to 72 hours) after the pathogen has penetrated the plant tissue. It is ineffective on established disease symptoms [3].

FAQ 4: How do different formulations behave in the crop system? Research on potatoes shows that different commercial formulations can have significantly different dissipation rates, which is crucial for determining pre-harvest intervals (PHI) in residue studies. The table below summarizes findings from one study [4]:

Formulation Initial Deposit (mg/kg) Half-life (t₁/₂, days) Dissipation after 10 days Suggested Safe PHI (days)
Previcur-N 72.2% SL 0.99 2.26 97.98% At least 3
Proplant 72.2% SL 1.31 6.29 75.57% At least 10

FAQ 5: How can the efficacy of propamocarb mixtures be tested? Glasshouse trials indicate that the efficacy of a mixing partner is highly dependent on maintaining the full application rate. For example, when amisulbrom (a Qil fungicide) was used as a partner against a resistant strain (EU_43_A1) [2]:

  • At 60% of the recommended dose, control was only 20-25%.
  • At the full 100% dose, control increased to over 70%.

This underscores that in experimental designs, using sub-lethal doses can lead to misleading results and accelerate resistance selection.


Experimental Protocols for Research

The following protocols are adapted from recent studies and can serve as a basis for your experimental work.

Protocol 1: Assessing Propamocarb Tolerance in Fungal Isolates This protocol is adapted from a study on the entomopathogenic fungus Lecanicillium lecanii [1].

  • Objective: To determine the sensitivity of a fungal isolate to propamocarb.
  • Method:
    • Prepare a series of agar plates containing a gradient of propamocarb concentrations.
    • Inoculate the center of each plate with a mycelial plug of the test isolate.
    • Incubate the plates under optimal growth conditions for the fungus.
    • Measure the radial mycelial growth over time.
  • Data Analysis: Calculate the Effective Concentration that inhibits growth by 50% (EC₅₀ value). Compare the EC₅₀ values between different isolates or treated mutants to assess their level of tolerance. A higher EC₅₀ indicates greater tolerance to the fungicide [1].

Protocol 2: Mutagenesis for Enhancing Fungicide Tolerance This composite mutagenesis system was successfully used to improve propamocarb tolerance in L. lecanii [1]. The following diagram illustrates the workflow:

Start Wild-type Fungal Isolate Intermittent Intermittent Treatment (U+N+I) Start->Intermittent U UV Light Mutagenesis (254 nm, 60 s) N Chemical Mutagenesis (NTG, 1.0 mg/mL, 60 min) U->N I1 Ion-beam Mutagenesis (10x10¹³ ions/cm²) N->I1 Consecutive Consecutive Treatment (I/N/U) I1->Consecutive Intermittent->U UNI Composite Mutagenesis (U+N+I+I/N/U) Consecutive->UNI Screen Screen Mutants on Propamocarb-amended Media UNI->Screen Evaluate Evaluate Mutant Performance Screen->Evaluate Mutant Propamocarb-tolerant Mutant Evaluate->Mutant

Experimental Workflow for Fungicide Tolerance Mutagenesis

  • Objective: To generate fungal mutants with improved tolerance to propamocarb.
  • Method:
    • Composite Mutagenesis: Subject fungal spores or cells to a sequence of mutagens.
      • Intermittent Treatment (U + N + I): UV light (U), followed by the chemical N-Methyl-N'-nitro-N-nitrosoguanidine or NTG (N), and then N+ ion-beam irradiation (I).
      • Consecutive Treatment (I/N/U): A second, consecutive treatment using ion-beam, NTG, and UV in sequence.
      • The full protocol is recorded as "U + N + I + I/N/U" [1].
    • Screening: Plate the mutagenized population onto agar media containing a discriminatory dose of propamocarb.
    • Selection: Isolate growing colonies and re-test their EC₅₀ values to confirm increased tolerance.
    • Stability & Virulence Testing: Perform multi-passage cultivation to ensure mitotic stability and assess that virulence or other key biological traits have not been compromised [1].

Key Considerations for Experimental Design

  • Pathogen Biology: The spread of new strains like EU_43_A1 and EU_46_A1, which can overcome plant resistance genes, means that the choice of pathogen isolate in your experiments is critical [2].
  • Seed Transmission: Be aware that latently infected seed potatoes can be a primary inoculum source, influencing disease pressure and experimental outcomes. Controlling volunteer potatoes and dumps is essential in field trials [2].
  • Analytical Methods: For residue analysis, methods based on QuEChERS extraction and HPLC-DAD or HPLC-ESI-MS/MS are well-established for detecting propamocarb in plant material and other matrices [4] [5].

References

propamocarb hydrochloride stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb Hydrochloride Stability Profile

Property Specification / Condition Value / Stability Source / Context
Thermal Stability Stable at 55°C for 2 years Stable Technical material, long-term [1]
Thermal Degradation Degradation point 150 °C EU regulatory data [2]
Hydrolytic Stability pH 5 (25°C) Half-life: ~1.3 x 10⁷ years Technical material [1]
pH 9 (25°C) Half-life: ~1.3 x 10³ years Technical material [1]
pH 14 Half-life: 5 days Technical material [1]
Storage Conditions Recommended temperature 4 °C Laboratory chemical standard [3]
Container Tightly closed, dry, well-ventilated place Laboratory chemical standard [3]
Photostability Stability to light (with acetone) Stable Technical material [1]
Physical State Typical form at room temperature Colourless, very hygroscopic crystalline solid Technical material [1]

Frequently Asked Questions (FAQs)

  • Q1: What are the critical storage conditions to ensure this compound's stability?

    • A1: The primary goal is to prevent moisture absorption, as the technical material is very hygroscopic [1]. For long-term storage, keep the container tightly closed in a cool (e.g., 4°C), dry, and well-ventilated place [3]. The substance is thermally stable for extended periods at elevated temperatures (2 years at 55°C) [1], but cool storage is recommended for laboratory standards.
  • Q2: How stable is this compound in aqueous solutions across different pH levels?

    • A2: It is highly stable to hydrolysis across a wide pH range. Its half-life is exceptionally long in acidic and neutral conditions but decreases significantly in strong alkaline environments (pH 14) to 5 days [1]. For experimental solutions, consider pH buffering if prolonged stability in alkaline conditions is required.
  • Q3: What personal protective equipment (PPE) should be used when handling this compound?

    • A3: Safety data sheets classify it as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction [3]. Recommended PPE includes:
      • Eye/Face Protection: Face shield and safety glasses [3].
      • Skin Protection: Wear protective gloves inspected prior to use. Employ proper glove removal technique to avoid skin contact [3].
      • General Handling: Avoid inhalation of vapour or mist and contact with skin and eyes. Wash hands before breaks and after work [3].

Experimental Stability Assessment Workflow

For a comprehensive stability evaluation, you can follow this general workflow. Specific parameters (e.g., concentration, analytical method) should be defined based on your experimental goals.

Start Start: Prepare Propamocarb Hydrochloride Solution S1 Divide into Aliquots Start->S1 S2 Apply Stress Conditions S1->S2 S3 Sample at Time Intervals S2->S3 Thermal Thermal Stress (e.g., 54°C, 25°C, 4°C) S2->Thermal Hydrolytic Hydrolytic Stress (Buffered solutions, various pH) S2->Hydrolytic Photolytic Photolytic Stress (Light with/without sensitizer) S2->Photolytic S4 Analyze Samples (e.g., HPLC-MS/MS) S3->S4 S5 Quantify Active Substance S4->S5 End End: Determine Degradation Rate & Half-life S5->End

Key Experimental Protocols

  • Forced Degradation (Stability-Indicating Method Development): Subject the substance to harsher conditions than typical storage to identify potential degradation products. This includes heat (e.g., 54°C), acidic and basic hydrolysis (e.g., 0.1M HCl/NaOH), and oxidative stress [1]. Analyze samples using HPLC-MS/MS to separate and characterize the parent compound from its degradation products.

  • Analysis of Residues in Plant Matrices: For determining residue levels in crops like cucumbers or radishes, use a validated HPLC-MS/MS method. The enforcement residue definition is "Propamocarb (sum of propamocarb and its salts expressed as propamocarb)" [4] [5]. These methods can achieve a limit of quantification (LOQ) of 0.01 mg/kg for high-water content commodities [4].

References

propamocarb cross-resistance patterns with other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb Profile & Resistance Status

Property Description
FRAC Code [1] 28
Chemical Group [1] Carbamate
Mode of Action [1] [2] Systemic fungicide; inhibits phospholipid and fatty acid biosynthesis in cell membranes.
Primary Target Pathogens [1] [2] Oomycetes (e.g., Phytophthora infestans, Plasmopara viticola, Pythium spp.)
Current Resistance Status No confirmed field resistance reported [3].

Cross-Resistance Patterns with Other Fungicides

The following table summarizes available evidence on propamocarb's interaction with other fungicide classes.

Fungicide Group (FRAC Code) Cross-Resistance Evidence Key Findings & Notes
CAA Fungicides (e.g., Mandipropamid) (FRAC 40) No cross-resistance [3] Strains of P. infestans (EU_43_A1, EU_46_A1) resistant to both CAA and OSBPI fungicides remain sensitive to propamocarb [3].
OSBPI Fungicides (e.g., Oxathiapiprolin) (FRAC 49) No cross-resistance [3] Same as above.
Phenylamide Fungicides (e.g., Metalaxyl) (FRAC 4) No cross-resistance Research on tobacco black shank shows propamocarb is effective against the pathogen Phytophthora nicotianae [4]. These fungicides have different cellular targets.
Benzamide Fungicides (e.g., Fluopicolide) (FRAC 43) No cross-resistance; known synergy [4] The commercial product "Infinito" combines propamocarb and fluopicolide. Laboratory studies show a synergistic effect, improving control of Phytophthora nicotianae [4].

Experimental Protocol: Laboratory Toxicity Assay

This standard method is used to determine the sensitivity of a pathogen to a fungicide and screen for potential resistance.

A 1. Pathogen Isolation B 2. Fungicide Preparation A->B C 3. Inoculate Media B->C D 4. Incubate C->D E 5. Measure Growth D->E F 6. Data Analysis E->F

Diagram Title: Fungicide Sensitivity Assay Workflow

Objective: To determine the effective concentration of propamocarb that inhibits mycelial growth by 50% (EC₅₀) for a specific pathogen isolate [4].

Materials:

  • Fungal Pathogen: Pure culture of the oomycete isolate (e.g., Phytophthora nicotianae).
  • Fungicide: Analytical standard of propamocarb hydrochloride (e.g., 97% purity).
  • Media: Appropriate growth medium (e.g., V8 juice agar).
  • Equipment: Sterile Petri dishes, micropipettes, glass spreaders, incubator.

Procedure [4]:

  • Prepare Fungicide-Amended Media: Create a series of agar plates containing propamocarb at a range of concentrations (e.g., 0.1, 1, 10, 100 mg/L). Include a control plate with no fungicide.
  • Inoculate Plates: Transfer mycelial plugs from the actively growing edge of the pathogen colony onto the center of each prepared plate.
  • Incubate: Seal the plates and incubate at the optimum temperature for the pathogen (e.g., 25°C) until the fungal colony in the control treatment has nearly reached the plate's edge.
  • Measure Growth: Measure the colony diameter in two perpendicular directions for each plate. Calculate the average diameter.
  • Calculate Inhibition: Determine the percent inhibition of mycelial growth for each concentration compared to the control.
  • Determine EC₅₀: Use statistical software (e.g., probit analysis) to calculate the EC₅₀ value—the concentration that inhibits growth by 50%.

Frequently Asked Questions (FAQs)

Q1: Has field resistance to propamocarb been documented? A1: As of late 2025, there are no documented reports of field resistance to propamocarb in populations of Phytophthora infestans or other target oomycetes [3]. This is a key reason for its continued recommendation in resistance management programs.

Q2: How should propamocarb be used to minimize resistance risk? A2: To protect its long-term efficacy, adhere to the following stewardship guidelines [3]:

  • Always mix: Apply propamocarb in a tank mix with a fungicide from a different FRAC group that also has activity against the target pathogen.
  • Rotate Modes of Action: Alternate propamocarb with fungicide programs that do not include FRAC 28 or other at-risk groups.
  • Follow Dose Limits: Do not exceed the maximum recommended amount of active ingredient per hectare per season (e.g., 6060 g propamocarb per ha as advised for 2025) [3].

Q3: Can propamocarb be combined with biological control agents? A3: Standard wild-type strains of entomopathogenic fungi like Lecanicillium lecanii are highly sensitive to propamocarb, which can hinder their combined use [5] [6]. However, research has successfully developed propamocarb-tolerant mutants of L. lecanii using advanced mutagenesis techniques, opening the possibility for future integrated pest and disease management strategies where both can be applied [5].

Key Takeaways

  • No Known Cross-Resistance: Propamocarb remains effective against pathogens that have developed resistance to other important fungicide groups like CAAs (FRAC 40) and OSBPIs (FRAC 49) [3].
  • Valuable Resistance Management Tool: Its unique mode of action (FRAC 28) makes it an excellent candidate for rotation and tank-mixing to combat multi-resistant strains and reduce selection pressure.
  • Requires Stewardship: The absence of resistance to date is a valuable asset. Following anti-resistance strategies is critical to maintain propamocarb as a reliable control option.

References

propamocarb maximum residue limits MRLs by crop

Author: Smolecule Technical Support Team. Date: February 2026

Propamocarb MRLs by Crop and Region

Crop / Commodity Group Region MRL (mg/kg) Status / Effective Date
Radishes (roots) European Union 8 mg/kg (increased from 3 mg/kg) Effective from 23 July 2025 [1].
Roman rocket/Rucola (incl. small radish leaves) European Union 600 mg/kg (increased from 30 mg/kg) Effective from 23 July 2025 [1].
Lettuces European Union 20 mg/kg (proposed decrease from 40 mg/kg) Expected to apply from ~January 2026 [1].
Honey & other apiculture products European Union 15 mg/kg (increased from 0.05 mg/kg) In force since 2024 [1].
Leafy greens subgroup 4-16A United States 150 ppm (equivalent to mg/kg) Established in 2019 [2].
Tuberous and corm vegetable subgroup 1C United States 0.30 ppm (equivalent to mg/kg) Established in 2019 [2].
Fruiting vegetable group 8-10 United States 4.0 ppm (equivalent to mg/kg) Established in 2019 [2].
Guava United States 0.05 ppm (equivalent to mg/kg) Established in 2019 [2].
Starfruit United States 0.05 ppm (equivalent to mg/kg) Established in 2019 [2].

Experimental Protocols and Enforcement Details

For researchers conducting residue analysis, the following methodological details from recent EFSA assessments are crucial:

  • Enforcement Residue Definition: The residue definition for enforcement and risk assessment in the EU is "Propamocarb (sum of propamocarb and its salts expressed as propamocarb)". This definition applies to primary crops, rotational crops, and processed products [3] [4].
  • Analytical Method: Sufficiently validated analytical methods based on HPLC-MS/MS are available to control residues according to the enforcement definition. These methods enable the quantification of propamocarb residues at or above a validated limit of quantification (LOQ) of 0.01 mg/kg in crops with high water content, such as leafy greens and radishes [4].
  • Consumer Risk Assessment: The European Food Safety Authority (EFSA) uses the Pesticide Residues Intake Model (PRIMo) to assess short-term and long-term consumer exposure. Recent assessments for new MRLs concluded that the intake of residues from the proposed uses is unlikely to present a risk to consumer health [3] [4].

Regulatory Workflow for MRL Setting and Assessment

The process of setting or modifying an MRL, particularly in the EU, follows a structured scientific and regulatory pathway. The diagram below outlines the key stages from application to implementation.

A Applicant Submits Dossier B EMS Admissibility Check A->B C EMS Prepares Evaluation Report B->C D EFSA Scientific Risk Assessment C->D E Public Consultation D->E F EFSA Reasoned Opinion E->F G EC & Member States Adoption F->G H MRL Implemented in Regulation G->H

Key Stages in the EU MRL Setting Process

  • Application and Evaluation: In accordance with Article 6 of Regulation (EC) No 396/2005, an applicant submits a request to a Member State, which acts as the Evaluating Member State (EMS). The EMS checks the dossier for admissibility and prepares a comprehensive evaluation report [4].
  • Scientific Assessment by EFSA: The European Commission mandates EFSA to perform the risk assessment. EFSA assesses the application, the EMS report, and all supporting data. This includes evaluating the metabolism of propamocarb, the suitability of analytical methods, and the consumer exposure risk using dietary models. A public consultation is often held [3] [4].
  • Regulatory Decision: Based on EFSA's reasoned opinion, which proposes MRLs and confirms no consumer health risk, the European Commission and Member States decide on the final MRL and incorporate it into Annexes of Regulation (EC) No 396/2005 [5] [1].

Key Considerations for Researchers

  • Stay Updated on Regulations: MRLs are dynamic. The EU MRL for lettuce is expected to be lowered in 2026 due to concerns about the acute reference dose (ARfD) being exceeded, highlighting the importance of monitoring for changes [1].
  • Verify with Official Sources: For the most current and comprehensive MRL information, always consult official databases such as the EU Pesticide Residues Database and the USDA MRL Database, as international regulations frequently change [1] [6].
  • Consult for Trade: Producers and exporters must verify and adapt their Good Agricultural Practices (GAPs), including dose rates and pre-harvest intervals, to ensure compliance with the new MRLs in their target markets [7].

References

propamocarb efficacy comparison metalaxyl dimethomorph

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Against Oomycete Pathogens

The table below summarizes the performance of the three fungicides against various oomycete pathogens, based on experimental data.

Fungicide (Group) Reported Efficacy & Resistance Status Key Experimental Findings
Propamocarb (Carbamate) Effective with no reported resistance [1]. Considered a reliable partner for mixing [1]. In a 2014 study on Pseudoperonospora cubensis, propamocarb (along with fosetyl-Al) remained effective while resistance had developed to other fungicides [2].
Metalaxyl (Phenylamide) Widespread resistance documented [1] [2]. A 2014 study found Czech P. cubensis populations showed high resistance [2]. A 2022 study on Phytophthora cactorum found a "significant level of resistance" and noted it was "totally inefficient" at inhibiting zoospore release [3].
Dimethomorph (CAA) Resistance is a growing concern. Significant resistance found in some P. cactorum isolates [3]. The same 2022 study found dimethomorph, like metalaxyl, was completely ineffective at stopping zoospore release in P. cactorum [3]. A 2014 study noted a "shift to higher sensitivity" in Czech P. cubensis populations over time [2].

Detailed Experimental Data and Protocols

For a deeper analysis, here is data from key studies examining the effect of these fungicides on different life stages of Phytophthora cactorum.

1. Inhibition of Phytophthora cactorum Life Stages (2022 Study) [3]

This study evaluated the ability of fungicide active ingredients to suppress various life stages of P. cactorum isolates.

  • Experimental Protocol:

    • Organism: Multiple P. cactorum isolates from strawberry and woody plants.
    • Tested Compounds: Analytical-grade active ingredients (azoxystrobin, cymoxanil, dimethomorph, fenamidone, fluopicolide, metalaxyl, and propamocarb).
    • Methodology:
      • Mycelial Growth Inhibition: Mycelial plugs were placed on V8 agar amended with fungicides. Growth was measured after 8 days and compared to a non-amended control [3].
      • Sporangia Formation & Zoospore Release: The inhibitory effects on reproductive stages were tested using fungicide-amended methods [3].
  • Key Findings:

    • Fluopicolide (a partner for propamocarb in commercial formulations) was the only fungicide tested that was efficient against all three life stages (mycelial growth, sporangia formation, and zoospore release) [3].
    • A significant level of resistance was recorded for metalaxyl and dimethomorph [3].
    • Both metalaxyl and dimethomorph were totally inefficient at inhibiting zoospore release [3].
    • Azoxystrobin did not effectively inhibit mycelial growth [3].
    • The study concluded that active ingredients are unequally efficient against different life stages, which is associated with their different modes of action [3].

2. Resistance Development in Pseudoperonospora cubensis (2005-2010) [2]

This long-term study tracked the sensitivity of cucurbit downy mildew populations in the Czech Republic to six fungicides.

  • Experimental Protocol:

    • Pathogen: Pseudoperonospora cubensis isolates collected from over 100 locations per year.
    • Methodology: A leaf disk bioassay was used to evaluate the efficacy of fungicides. Infected leaf tissues were placed on water agar, and sporulation was assessed after incubation [2].
  • Key Findings: The researchers categorized the fungicides into three groups based on the six-year data [2]:

    • Still Effective: Propamocarb and fosetyl-Al.
    • High Resistance Developed: Metalaxyl, metalaxyl-M, and cymoxanil.
    • Shift to Higher Sensitivity: Dimethomorph (indicating a possible reduction in resistance pressure or other population shifts during the study period).

Resistance Management and Application

The experimental data underscores the critical importance of proactive resistance management.

  • The Threat of Resistance: The emergence of new late blight (Phytophthora infestans) genotypes like EU_43_A1 and EU_46_A1, which show resistance to multiple fungicide groups, highlights that resistance is an ongoing and evolving challenge [1].
  • Recommended Strategies:
    • Use Mixtures: Always apply fungicides like propamocarb in a mixture with another effective fungicide that has a different mode of action [1].
    • Limit Applications: For at-risk fungicides, follow guidelines that limit the number of applications per season (e.g., limiting a specific fungicide to just two applications per program) [1].
    • Maintain Dose Rates: Reducing dose rates can significantly drop efficacy. Glasshouse trials show that using a fungicide at 60% dose may provide only 20-25% control, compared to over 70% at the full rate [1].

The experimental workflow below summarizes the process of evaluating fungicide efficacy in a laboratory setting, as described in the studies cited.

Start Start: Acquire Pathogen Isolates Step1 Prepare Fungicide Amendments Start->Step1 Step2 Inoculate Media Step1->Step2 Step3 Incubate and Measure Step2->Step3 Step4 Mycelial Growth Assay Step3->Step4 Step5 Sporangia Formation Assay Step3->Step5 Step6 Zoospore Release Assay Step3->Step6 End Analyze Data and Calculate Inhibition % Step4->End Step5->End Step6->End

Summary and Strategic Implications

For researchers and development professionals, the choice between these fungicides is not merely about intrinsic efficacy but about designing a sustainable control program.

  • Propamocarb stands out as a foundational chemistry with a clean resistance record. It is a strong candidate for use in mixtures to protect other at-risk modes of action and to ensure long-term viability [1] [2].
  • Metalaxyl suffers from widespread resistance that severely limits its practical use unless local sensitivity monitoring confirms its viability [3] [2].
  • Dimethomorph presents a variable risk profile. Its efficacy can be high, but confirmed resistance in some populations and its failure to inhibit key life stages like zoospore release mean it cannot be relied upon alone [3].

The most robust strategy involves using propamocarb as a base in mixtures with other effective, non-cross-resistant partners, while strictly adhering to application limits and full dose rates to delay resistance development.

References

Comparative Profile: Propamocarb vs. Fluopicolide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of each fungicide and how they function as a mixture.

Feature Propamocarb Fluopicolide Synergistic Combination (Infinito)
Chemical Group / FRAC Code Carbamate (FRAC 28) [1] Benzamide (FRAC 43) [1] Multi-site (FRAC 28 + 43)
Mode of Action Systemic; inhibits phospholipid and fatty acid biosynthesis, affecting cell membrane permeability and sporangia development [2]. Systemic & translaminar; causes mislocalization of spectrin-like proteins in the cell membrane and cytoskeleton, disrupting its function [3] [2]. Complementary action on different cellular targets [4] [2].
Primary Target Oomycetes [4] Oomycetes [3] Oomycetes
Resistance Status No reported resistance (as of 2025) [5]. Insensitivity reported in cucurbit downy mildew [1]. No cross-resistance with other fungicides [3]. Insensitivity reported in cucurbit downy mildew [1]. Formulated to manage resistance [5].
Sample Efficacy (EC₅₀) vs. *P. nicotianae* 3.30 mg/L [4] 0.20 mg/L [4] 0.06 mg/L (Synergistic Co-toxicity Coefficient: 332.7) [4]

Experimental Data on Combined Efficacy

A 2018 study in Crop Protection provides direct experimental evidence for the synergy between propamocarb and fluopicolide against tobacco black shank (Phytophthora nicotianae) [4].

  • Laboratory Toxicity Assay: The study determined the half-maximal effective concentration (EC₅₀) of each fungicide alone and in combination. The combination showed a synergistic effect with a co-toxicity coefficient of 332.7, which is significantly greater than 120, confirming a true synergistic interaction [4].
  • Field Trial Results: The commercial mixture (Infinito SC) was tested in the field. At a concentration of 100 µg/mL, it achieved a control efficacy of 68.4%, significantly outperforming other standard fungicides like dimethomorph and metalaxyl in the same trial [4].

Detailed Experimental Protocol (Based on Cited Research)

The following diagram illustrates the key methodology used in the laboratory study that demonstrated the synergistic effect.

G cluster_1 Fungicide Preparation Steps cluster_2 Data Collection & Analysis A Pathogen Isolation & Inoculum Preparation B Fungicide Preparation A->B C Mycelial Growth Inhibition Assay B->C B1 Prepare individual stock solutions of propamocarb and fluopicolide B->B1 D Data Analysis C->D D1 Measure mycelial growth diameter in each treatment C->D1 D->D1 B2 Prepare mixture at specific ratio (e.g., 1:16.5) B3 Incorporate into growth medium (e.g., V8 juice agar) D2 Calculate inhibition rate and EC₅₀ values D3 Calculate co-toxicity coefficient (CTC)

Key Experimental Steps:

  • Pathogen and Fungicides: The test organism was Phytophthora nicotianae. Technical-grade active ingredients (propamocarb HCl, 97%; fluopicolide, 98%) were used [4].
  • Assay Method: The mycelial growth inhibition assay was conducted on V8 juice agar medium. Fungicides were added to the cooled medium at a series of concentrations [4].
  • Synergy Calculation: The co-toxicity coefficient (CTC) was calculated using Sun and Johnson's formula. A CTC > 120 indicates synergy, < 80 indicates antagonism, and values between 80-120 indicate an additive effect. The reported CTC of 332.7 for the combination confirmed strong synergy [4].

Interpretation and Application Guidance

The synergy between propamocarb and fluopicolide arises from their distinct and complementary mechanisms of action. By simultaneously attacking the pathogen's cell membrane through different pathways—spectrin proteins with fluopicolide and lipid biosynthesis with propamocarb—the mixture delivers a more effective and robust defense [3] [2]. This multi-site attack also makes it more difficult for the pathogen to develop resistance, a critical advantage for resistance management programs [5].

References

Efficacy & Characteristics: Nano vs Conventional Propamocarb

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Conventional Propamocarb Propamocarb Nano-form Notes & Source
Fungicidal Efficacy (EC₅₀) EC₅₀: 3.30 mg/L (vs. P. nicotianae) [1] Information not available in search results Laboratory toxicity test; lower EC₅₀ indicates higher efficacy [1]
Fruit Yield Increased yield "Significant increases" over conventional form [2] Study on cucumber plants [2]
Plant Pigments Increased leaf pigments Greater increase than conventional form [2] Study on cucumber plants; all treatment doses showed this pattern [2]
Pesticide Residue Higher residue levels More rapid reduction and lower residue in plants [3] CsDIR16 gene overexpression lowered PM residues [3]
Proposed Mechanism Disrupts cell membrane function; causes efflux of cell compounds [4] Improved uptake and translocation; controlled release [2] Nano-form mechanism is inferred from general nanoparticle behavior described in the study [2]

Experimental Workflow for Efficacy Assessment

The following diagram illustrates the general workflow for preparing and evaluating nano-formulated pesticides, synthesized from the methodologies in the search results.

G cluster_prep 1. Nano-Formulation Preparation cluster_bio 2. Biological Efficacy Testing cluster_analysis 3. Residue & Safety Analysis Start Start: Experimental Workflow prep1 Dissolve chitosan carrier in acetic acid solution Start->prep1 prep2 Add active ingredient (Propamocarb) prep1->prep2 prep3 Crosslink with tripolyphosphate prep2->prep3 prep4 Centrifuge and lyophilize to obtain nanoparticles prep3->prep4 prep5 Characterize nanoparticles (size, zeta potential, SEM) prep4->prep5 bio1 Greenhouse/Field Plant Cultivation prep5->bio1 bio2 Foliar Application of Treatments bio1->bio2 bio3 Monitor Plant Morphology & Yield bio2->bio3 bio4 Assess Disease Incidence/Severity bio3->bio4 anal1 Sample Collection (Plant Tissues/Fruits) bio4->anal1 anal2 Residue Extraction and Quantification (HPLC) anal1->anal2 anal3 Calculate Dissipation Kinetics (Half-life) anal2->anal3 Notes Key Assessments: • Lethal Concentration (LC₅₀/EC₅₀) • Percent Pest Reduction • Morphological Parameters • Pigment Content • Maximum Residue Limits (MRLs)

Key Insights from Research

  • Synergistic Combinations: Propamocarb is often used in combination with other fungicides. One study highlights that its combination with fluopicolide showed a synergistic effect against Phytophthora nicotianae, being more effective than either fungicide applied alone [1].
  • Molecular Mechanisms for Reduced Residue: Research identifies that the CsDIR16 gene in cucumbers plays a positive role in reducing propamocarb residues. Overexpression of this gene led to more rapid reduction of pesticide residues in plants [3].
  • Toxicity Considerations: A 2023 study noted that while the nano-form showed clear advantages for the crop, biosafety tests on HpG2 cell lines indicated that both traditional and nano-form propamocarb caused adverse impacts, underscoring the need for further toxicological studies [2].

References

Cytotoxicity Assessment of Propamocarb on HpG2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental findings from a study that directly compared the cytotoxicity of traditional propamocarb and its nano-form on the HpG2 human hepatocellular carcinoma cell line [1].

Assessment Parameter Traditional Propamocarb-HCl Nano-Form Propamocarb Experimental Details
General Cytotoxicity Showed adverse impact Showed adverse impact HpG2 cell culture model [1]
Comparative Toxicity Reference (1.0-fold) 1.22-fold difference A "slight difference" of 1.22 folds was reported between the forms [1]
Lactate Dehydrogenase (LDH) Significant increase Information not specified Significant increase vs. control; specific nano-form data not detailed [1]
Malondialdehyde (MDA) Significant increase Information not specified Significant increase vs. control; specific nano-form data not detailed [1]
Key Conclusion The nano-form showed advantages for crop yield but must be coupled with further toxicological studies [1]

Detailed Experimental Protocol

The methodology from the identified study is outlined below for experimental reproducibility [1].

  • Cell Line and Culture: HpG2 cell line was maintained in DEMEM culture medium, supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) penicillin/streptomycin. Cells were incubated at 37 °C in a 5% CO₂ atmosphere.
  • Toxicity Testing: Cells were seeded in 96-well plates at a density of 1×10⁴ cells per milliliter and allowed to incubate for 24 hours to reach exponential growth.
  • Treatment: Cells were treated with a range of concentrations of the examined pesticides (traditional and nano-form propamocarb), from 5.0 to 25.0 μg·ml⁻¹.
  • Incubation and Analysis: After 24 hours of incubation, the medium was removed. The specific assays used to measure cell viability and biochemical markers were not fully detailed in the available excerpt, but the study reported results for LDH and MDA [1].

Potential Cytotoxicity Pathways

The search results indicate that propamocarb exposure can induce oxidative stress and inflammatory pathways in biological systems, though not specifically in HpG2 cells. The following diagram illustrates these potential mechanistic pathways based on general findings.

G Propamocarb Propamocarb OxidativeStress Oxidative Stress Propamocarb->OxidativeStress InflammasomeAct Inflammasome Activation (NALP3) Propamocarb->InflammasomeAct General pesticide pathway LipidPerox Lipid Peroxidation (MDA increase) OxidativeStress->LipidPerox LDH_Release Cell Membrane Damage (LDH release) OxidativeStress->LDH_Release Casp1 Caspase-1 (CASP1) InflammasomeAct->Casp1 IL1B Pro-inflammatory Cytokine (IL-1β release) Casp1->IL1B

The primary data suggests that oxidative stress is a key mechanism, indicated by increased malondialdehyde (MDA), a marker of lipid peroxidation, and lactate dehydrogenase (LDH) release, indicating cell membrane damage [1]. Separately, research on human endothelial cells (HUVECs) showed that pesticide exposure, including propamocarb, can activate the NALP3-CASP1-IL-1β inflammatory pathway [2]. This pathway leads to the release of pro-inflammatory cytokines and may contribute to cell death. While this specific pathway was not confirmed in HpG2 cells for propamocarb, it represents a known cytotoxic mechanism for this class of chemicals.

Interpretation and Research Implications

  • Data Limitations: The available data is from a single study, and the full experimental details for the HpG2 assay are not available in the excerpt. The comparison between traditional and nano-form toxicity is not fully quantified for all parameters.
  • Toxin vs. Therapeutic Context: HpG2 cells are often used in two primary contexts: to assess the hepatotoxic (liver-damaging) potential of environmental chemicals, or to screen for potential anti-cancer compounds that can kill liver cancer cells. The results here indicate propamocarb has a cytotoxic effect, which could be interpreted as a safety concern or, in a different context, as a potential anti-proliferative action.
  • Future Research Needs: As concluded by the authors, the application of nano-formulations in agriculture, while beneficial for crop yield, must be coupled with further toxicological studies [1]. More research is needed using standardized assays (like MTT for cell viability) and broader concentration ranges to fully understand the dose-response relationship.

References

EFSA Consumer Risk Assessment & MRLs for Propamocarb

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent EFSA assessments on propamocarb, highlighting the evaluated commodities and the derived safe Maximum Residue Levels (MRLs).

Commodity Previous MRL (mg/kg) Assessed Fall-back MRL (mg/kg) EFSA Conclusion on Consumer Risk Citation / EFSA Document Year
Lettuces 40 30 Short-term and long-term intake is unlikely to present a risk to consumer health. [1] [2] (2025)
Radishes (roots & small leaves) Information not specified in results Sufficient data to derive MRL Short-term and long-term intake is unlikely to present a risk to consumer health. [3]
Honey Part of a broader assessment Part of a broader assessment An exceedance of the Acute Reference Dose (ARfD) was identified for lettuces in a related assessment. [2]

The MRL setting process is dynamic. For lettuces, the previous MRL of 40 mg/kg was found to potentially cause acute intake concerns (113% of the ARfD) when using updated calculation methods [2]. EFSA subsequently identified a fall-back MRL of 30 mg/kg as safe for consumer health based on an assessment of authorized Good Agricultural Practices (GAPs) from Member States [1] [2].

Molecular Strategies for Reducing Propamocarb Residues

Research on cucumbers has identified specific genes that play a positive role in reducing propamocarb (PM) residues. The table below compares the function of key genes and their experimental validation.

Gene Name Gene Family / Proposed Function Experimental Validation & Effect on PM Residues
CsMAPEG Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG). Associated with glutathione (GSH) pathways and detoxification enzymes (GST) [4]. PM residue abundance in fruits of CsMAPEG-overexpressing plants was lower than in antisense and wild-type plants. It increased SOD, POD, and GST contents, enhancing PM degradation [4].
CsDIR16 Dirigent protein (DIR). Involved in lignin formation and plant stress responses [5]. CsDIR16 overexpression lowered PM residues, and reduction was more rapid in transgenic plants compared to wild-type. The gene was upregulated in response to PM in a low-residue cultivar [5].
CsMCF Mitochondrial Carrier Family (MCF). Functions as a peroxisomal NAD carrier, involved in fundamental physiological processes including detoxification metabolism [6]. PM residues in CsMCF-overexpressing T0 and T1 cucumber fruits were significantly lower than in the wild type, while antisense expression led to higher residues [6].
Key Experimental Protocol for Gene Functional Analysis

A typical workflow for validating the function of these genes in reducing propamocarb residues involves the following steps [4] [6] [5]:

  • Plant Material & Treatment: Use cucumber cultivars with contrasting PM residue levels (e.g., 'D0351' with low residues and 'D9320' with high residues). At the 10-node stage, plants are sprayed with a defined PM solution (e.g., 400x dilution) until runoff, with control plants sprayed with distilled water.
  • Sampling: Tissue samples (fruit, leaf, stem, root) are collected at multiple time points post-treatment (e.g., 1, 6, 12, 24, 48, 72 hours), frozen in liquid nitrogen, and stored at -80°C.
  • Gene Expression Analysis:
    • RNA Extraction & cDNA Synthesis: Total RNA is extracted from the samples and reverse-transcribed into cDNA.
    • Quantitative RT-PCR (qRT-PCR): The expression levels of the target gene (e.g., CsMAPEG, CsDIR16, CsMCF) are quantified in different tissues and at different time points after PM treatment.
  • Genetic Transformation:
    • Vector Construction: Sense (overexpression) and antisense (suppression) vectors for the target gene are constructed.
    • Plant Transformation: These vectors are used to transform cucumber plants to generate overexpression (OE) and antisense (AS) lines, alongside empty-vector wild-type (WT) controls.
  • Phenotypic Validation:
    • Residue Measurement: PM residues in the fruits of T0 and T1 generation transgenic plants are measured and compared against wild-type plants after propamocarb treatment.
    • Physiological Assays: The activity of detoxification-related enzymes (SOD, POD, GST) and metabolites (MDA) are measured in the leaves of transgenic and control plants over a time course.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol used to validate gene function in reducing propamocarb residues.

G cluster_1 Gene Expression Analysis cluster_2 Functional Validation start Start: Select Cucumber Cultivars treat Propamocarb Treatment (Spray until runoff) start->treat sample Tissue Sampling at Multiple Time Points treat->sample analyze Molecular & Phenotypic Analysis sample->analyze rna RNA Extraction & cDNA Synthesis analyze->rna Path A transform Genetic Transformation (Generate OE/AS lines) analyze->transform Path B qpcr qRT-PCR rna->qpcr measure Measure PM Residues & Enzyme Activities transform->measure

Key Insights for Researchers

  • Regulatory Context is Crucial: EFSA's consumer risk assessment is an ongoing process. The safe MRL for a commodity like lettuce was revised based on new data and updated calculation models (PRIMo 3.1) [2]. Always refer to the most recent EFSA statements for current standards.
  • Promising Genetic Targets: Genes like CsMAPEG, CsDIR16, and CsMCF are validated positive regulators for reducing propamocarb residues. They enhance the plant's detoxification capacity and stress response, providing concrete targets for breeding or biotechnology programs aimed at improving food safety [4] [6] [5].
  • Consider Formulation Differences: The formulation of propamocarb can significantly impact its dissipation rate. Studies have shown different half-lives for different commercial formulations in crops like potatoes, which is a critical factor for determining pre-harvest intervals (PHI) [7].

References

propamocarb spectrum comparison other carbamate fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Carbamate Fungicides in Research

Fungicide / Compound Key Context from Search Results Relevance to Your Query

| Methyl Benzimidazole Carbamates (MBCs) (e.g., Carbendazim) | Studied for resistance development in Fusarium head blight; research on advanced degradation methods [1] [2]. | High (Well-studied, with efficacy and resistance data) | | Novel N-Aryl Carbamate Derivatives | New compounds synthesized and screened for antifungal activity against multiple plant pathogens [3]. | High (Represents current R&D direction) | | Dithiocarbamates & Thiocarbamates | Mentioned in an epidemiological study on agricultural exposures and health risks [4]. | Low (Focus on health impact, not efficacy/spectrum) | | Iodospropynyl Butylcarbamate (IPBC) | Listed in the EPA's Aquatic Life Benchmarks database for ecological toxicity [5]. | Low (Focus on environmental safety, not performance) |

Research Context and Experimental Insights

Although a direct comparison with propamocarb is not available, the search results provide valuable insights into the research landscape for carbamate fungicides that can inform your guide.

  • Resistance is a Key Research Focus: A significant amount of current research involves monitoring the efficacy of established carbamate fungicides. A 2025 study compared the sensitivity of Fusarium head blight isolates to major fungicide classes over a ten-year period. It found that MBC fungicides (a sub-class of carbamates) have developed significant resistance, whereas sensitivity to other classes like SDHIs and QoIs was largely maintained [1]. This highlights the importance of resistance management in any performance comparison.
  • Novel Carbamate Derivatives are Being Actively Developed: The carbamate motif remains a "promising and robust pharmacophore in the discovery of green pesticides" [3]. A 2024 study reported the green synthesis and screening of 35 novel N-aryl carbamate derivatives, with several showing excellent broad-spectrum antifungal activities against pathogens like Fusarium graminearum and Fusarium oxysporum [3]. This suggests that next-generation carbamates are being designed to overcome the limitations of older compounds.
  • Detailed Experimental Protocol Example: The methodology from the resistance study provides a template for the kind of experimental data you require.
    • Objective: To compare changes in the efficacy of fungicides over a 10-year period [1].
    • Method: Mycelial growth inhibition assay. Fungal isolates were grown on agar plates supplemented with a range of concentrations of different fungicides. After incubation, the diameter of fungal colonies was measured and compared to a control plate without fungicide [1].
    • Key Data Output: The EC50 (Half-Maximal Effective Concentration) value was calculated for each fungicide and isolate, indicating the concentration required to inhibit growth by 50% [1]. This is a standard, quantitative measure for comparing fungicide potency.

The following diagram illustrates this common experimental workflow for evaluating fungicide efficacy in vitro.

Start Start: Obtain Fungal Isolates Step1 Prepare Fungicide-Amended Agar Plates (With a range of concentrations) Start->Step1 Step2 Inoculate with Fungal Mycelial Plug Step1->Step2 Step3 Incubate to Allow Growth (5 days at 25°C) Step2->Step3 Step4 Measure Fungal Colony Diameter Step3->Step4 Step5 Calculate Mycelial Growth Inhibition Rate (%) Step4->Step5 Step6 Calculate EC50 Value Step5->Step6

References

propamocarb crop safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Propanil Herbicide Profile

The following table summarizes key data for the herbicide propanil, which is used for contrast in this case.

Profile Aspect Details for Propanil
Primary Use Selective, post-emergence herbicide for grass and broadleaf weed control [1].
Common Applications Rice, potatoes, wheat [1]. Extensive use in rice cultivation in the US, Asia, and Australia [2] [3].
Mode of Action (HRAC Group) Inhibition of photosynthesis (HRAC Group C / WSSA Group 7) [1] [3].
Crop Safety & Selectivity Selective in rice due to rice's ability to metabolize propanil via the enzyme aryl acylamidase [3].
Mammalian Toxicity (Acute Oral LD50) Rat: 367-2500 mg/kg [4]. Classified as moderately toxic to mammals [1].
Environmental Fate Moderately soluble in water; not usually persistent in soil systems [1].
Regulatory Status in EU Not approved [1].

Experimental Data and Detection Method

While specific protocols for crop safety trials were not found, the following table outlines a cited experimental method for extracting and analyzing propanil and related compounds from water samples, which is relevant for residue and environmental studies [4].

Method Aspect Experimental Protocol Details
Objective Class-selective extraction of propanil and structurally related phenylurea herbicides from water [4].
Technique Immunoextraction (IE) using an antipropanil immunosorbent [4].

| Procedure Summary | 1. Extraction: Pass a defined water sample volume (e.g., 10-150 ml) through the immunosorbent cartridge. 2. Elution: Elute trapped analytes with small fractions of methanol/water mixtures with increasing methanol percentage. 3. Analysis: Individual quantification of each analyte is performed post-extraction using a separation technique [4]. | | Key Parameters | - Sample Volume: Affects recovery rates for different compounds due to varying antibody affinity.

  • Elution Strength: The percentage of organic solvent (methanol) required for elution indicates the strength of the antibody-analyte interaction [4]. |

Creating a Pathway Diagram with DOT

Based on the described mechanism of action for propanil, you can use the following Graphviz DOT script to generate a diagram. This illustrates the logical relationship of its herbicidal activity.

G A Light Energy (Photon) B Chlorophyll Molecule A->B C Electron Transport Chain B->C D Stage II Reactions (CO₂ Fixation) C->D E Carbohydrate Production (Plant Growth) D->E F Propanil Application G Inhibition F->G G->C  Blocks

Diagram Title: Propanil Photosynthesis Inhibition

This diagram shows how propanil disrupts the photosynthesis process by inhibiting the electron transport chain, thereby preventing energy production and weed development [3].

References

propamocarb hydrochloride cost-benefit analysis alternative fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Propamocarb Hydrochloride

Aspect Description
Primary Use Fungicide for controlling Oomycete diseases (e.g., downy mildew, Pythium blight, Phytophthora root rot) [1] [2].
Action Preventive and curative [1].
Target Crops Turfgrass, cucumbers, potatoes, tomatoes, ornamentals, and a wide range of vegetables [1] [3] [4].
Key Benefit Effective, low-toxicity fungicide with a favorable safety profile, making it a preferred choice [5].
Key Concern Can form volatile residues on crops, raising food safety and environmental issues [2].

Experimental Data & Research Insights

The search yielded specific experimental data that is crucial for a researcher-focused comparison.

  • Residue Behavior & Degradation: A study on potatoes found that the dissipation rate and half-life of propamocarb can vary significantly with the commercial formulation used. One formulation (Previcur-N) had a half-life of 2.26 days with 97.98% degradation in 10 days, while another (Proplant) had a half-life of 6.29 days with 75.57% degradation over the same period [4]. This highlights that formulation is a critical factor in residue management.
  • Cultivation Conditions Affect Residues: Research on tomatoes showed that propamocarb residue levels are influenced by cultivation conditions. Initial residues were higher in greenhouse tomatoes (0.72 mg kg⁻¹) compared to open-field tomatoes (0.52 mg kg⁻¹) [3].
  • Impact on Non-Target Organisms: A study on soil microbiomes found that a synthetic fungicide containing propamocarb and fosetyl-Al decreased the complexity of the soil microbial network, even though it did not significantly affect microbial α-diversity. It favored taxa that are less efficient at degrading organic compounds, suggesting a potential negative impact on soil functioning [6].
  • Toxicity in Aquatic Life: A laboratory study on zebrafish exposed to propamocarb showed it can induce hepatic metabolism disorder and is associated with gut microbiota dysbiosis at concentrations of 1000 μg/L [7].
  • Human Exposure Biomarker: A European human biomonitoring study detected propamocarb biomarkers in urine samples, indicating that exposure to this fungicide occurs in the general population, including in agricultural areas [8].

Molecular Mechanisms & Experimental Workflow

Start Identify Low-Residue Cucumber Cultivar 'D0351' A Tag-Seq Gene Expression Analysis Start->A B Identify Candidate Gene: CsMAPEG A->B C Bioinformatics Analysis: MAPEG domain, hydrophilic, 3 transmembrane regions B->C D Expression Analysis: Fruit > Leaf > Stem > Root Higher in 'D0351' C->D E Genetic Transformation: Create Overexpressing & Antisense Plants D->E F Measure PM Residue Abundance E->F G Analyze Detoxification Enzymes: SOD, POD, GST E->G H Conclusion: CsMAPEG reduces PM residue abundance F->H G->H

The study concluded that CsMAPEG-overexpressing plants had a lower abundance of propamocarb residues in their fruits compared to antisense and wild-type plants. The gene is believed to function by increasing the activity of detoxification enzymes like superoxide dismutase (SOD), peroxidase (POD), and glutathione S-transferase (GST), which enhances the degradation and metabolism of the fungicide [2].

Key Considerations for Your Analysis

When you continue your research to build a complete comparison guide, here are the critical factors for this compound to evaluate against alternatives:

  • Effectiveness: It is a cornerstone for controlling destructive Oomycete diseases in high-value crops [1] [2].
  • Residue Management: Residue levels are a known issue and are influenced by formulation, crop type (e.g., higher in cherry tomatoes [3]), and cultivation practices. Breeding low-residue cultivars is a promising strategy [2].
  • Environmental Impact: Evidence suggests it can disrupt soil microbial networks [6] and poses a toxicity risk to aquatic organisms [7], which must be weighed against its benefits.
  • Human Exposure: The detection of its biomarkers in human urine indicates exposure occurs and should be considered in the overall risk assessment [8].

References

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Physical Description

Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.1291556 Da

Monoisotopic Mass

224.1291556 Da

Heavy Atom Count

14

Melting Point

64.2 °C

UNII

V39TC0925S

Related CAS

24579-73-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H317 (93.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000029 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

25606-41-1

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Propamocarb hydrochloride

Dates

Last modified: 08-15-2023

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